N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Description
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Properties
IUPAC Name |
(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGUCKHGQNWDY-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551701 | |
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88462-80-0 | |
| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protected Amino Acids
In the intricate field of peptide synthesis and the development of peptide-based therapeutics, the precise assembly of amino acid sequences is paramount. This necessitates the use of protecting groups to temporarily mask reactive functionalities, thereby preventing unwanted side reactions and ensuring the regioselective formation of peptide bonds. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of protecting group chemistry due to its stability under a range of conditions and its facile removal.
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a derivative of L-homoglutamine where both the α-amino group (N2) and the δ-amino group of the side chain (N6) are protected by benzyloxycarbonyl groups. This dual protection strategy is crucial for incorporating homoglutamine residues into peptide chains, particularly in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Understanding the chemical properties of this compound is therefore essential for its effective utilization in the synthesis of complex peptides and other bioactive molecules.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is critical for its handling, storage, and application in chemical reactions.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | (2S)-2,6-bis[(phenylmethoxy)carbonylamino]hexanamide | |
| CAS Number | 88462-80-0 | [1] |
| Molecular Formula | C22H24N2O7 | [1] |
| Molecular Weight | 428.44 g/mol | [1] |
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform and Methanol. | |
| Melting Point | 135 - 137 °C (for the related compound N(alpha)-Benzyloxycarbonyl-L-glutamine) | [3][4] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. For long-term storage, refrigeration is recommended. | [2] |
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups (typically in the range of 7.2-7.4 ppm). The benzylic methylene protons (CH2) adjacent to the carbamate oxygen will appear as singlets around 5.1 ppm. The protons of the homoglutamine backbone will exhibit complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate groups (around 156 ppm) and the amide and carboxylic acid carbons. The aromatic carbons will resonate in the 127-136 ppm region, while the benzylic carbons will be observed around 67 ppm. The aliphatic carbons of the homoglutamine core will appear at higher field.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carbamate, amide, and carboxylic acid groups (typically in the region of 1650-1750 cm⁻¹). N-H stretching vibrations will be observed around 3300 cm⁻¹. The aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern will likely show losses of the benzyl groups and other characteristic fragments of the molecule.
Chemical Reactivity and Stability
The chemical behavior of this compound is primarily dictated by the Cbz protecting groups and the carboxylic acid functionality.
Stability of the Cbz Protecting Group
The benzyloxycarbonyl group is known for its robustness under a variety of reaction conditions, which is a key reason for its widespread use in peptide synthesis.
-
Acid Stability: The Cbz group is generally stable to moderately acidic conditions. However, it can be cleaved by strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA), although the latter often requires elevated temperatures.
-
Base Stability: The Cbz group is stable to most basic conditions used in peptide synthesis, including the conditions for Fmoc deprotection (e.g., piperidine in DMF).
-
Nucleophile Stability: It is generally resistant to nucleophilic attack.
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step in the synthesis of the final peptide. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). This process should be repeated three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.
Caption: Workflow for the deprotection of a Cbz-protected amine.
Reactivity of the Carboxylic Acid
The free carboxylic acid group of this compound can be activated for peptide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
Synthesis of this compound
The synthesis of this compound typically involves the reaction of L-homoglutamine with benzyl chloroformate (Cbz-Cl) under basic conditions. This is a standard Schotten-Baumann reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve L-homoglutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate or sodium hydroxide (a slight excess to maintain basic pH) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (at least 2.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The pH of the reaction mixture should be monitored and maintained in the basic range by the concomitant addition of base.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product should precipitate out of the solution.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.[5]
Caption: General workflow for the Cbz-protection of an amino acid.
Applications in Drug Development and Research
This compound is a valuable building block for the synthesis of peptides containing homoglutamine residues. Homoglutamine is a non-proteinogenic amino acid that can be incorporated into peptides to modulate their biological activity, conformational properties, and metabolic stability. Its use is particularly relevant in the design of peptide-based drugs, including enzyme inhibitors and receptor agonists or antagonists. The dual Cbz protection allows for its use in both solid-phase and solution-phase peptide synthesis, providing researchers with a versatile tool for creating novel peptide architectures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.[2]
Conclusion
This compound is a chemically robust and versatile protected amino acid that plays a significant role in modern peptide chemistry. Its well-defined chemical properties, including the stability of the Cbz protecting groups and the reactivity of the carboxylic acid, make it an indispensable tool for the synthesis of complex peptides. A thorough understanding of its synthesis, handling, and reactivity is crucial for researchers and scientists working in the field of drug development and biomedical research.
References
-
PubChem. L-Glutamine, N2-[(phenylmethoxy)carbonyl]-. [Link]
Sources
An In-Depth Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine: Molecular Structure, Properties, and Synthetic Strategy
For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules. Protected amino acids are fundamental tools in this endeavor, enabling the sequential and site-specific formation of peptide bonds. This guide provides a detailed technical overview of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block in synthetic peptide chemistry. We will delve into its molecular architecture, physicochemical properties, and the strategic rationale behind its synthesis, providing field-proven insights into its application.
Core Molecular Attributes of this compound
This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino (Nα) and the side-chain amino (Nδ) groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This dual protection strategy is critical for preventing unwanted side reactions at these nucleophilic sites during peptide synthesis.[1]
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₄N₂O₇ | [1][2] |
| Molecular Weight | 428.44 g/mol | [1][2] |
| CAS Number | 88462-80-0 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Appearance | White to off-white crystalline powder (Typical) | [3] |
The presence of the two benzyloxycarbonyl protecting groups significantly increases the molecular weight and alters the solubility profile compared to the parent L-homoglutamine molecule. These Cbz groups are known for their stability under a range of conditions, yet they can be selectively removed, a crucial feature in multi-step synthetic pathways.[1]
The Role of the Benzyloxycarbonyl (Cbz) Protecting Group
The choice of a protecting group is a critical decision in synthetic chemistry. The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas, is a carbamate-based protecting group that has been a cornerstone of peptide synthesis for decades.[4] Its utility stems from a balance of stability and selective lability.
Expertise in Action: The Cbz group is installed to decrease the nucleophilicity of the amine nitrogen atoms. By converting the amines into carbamates, their propensity to engage in undesired reactions, such as forming amide bonds at the wrong position during a coupling step, is effectively nullified. This protection is robust enough to withstand the conditions of peptide bond formation. The removal of the Cbz group is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or under strong acidic conditions (e.g., HBr in acetic acid), which often do not affect other protecting groups like tert-Butoxycarbonyl (Boc), demonstrating orthogonality in protecting group strategies.
Synthetic Protocol: N-Benzyloxycarbonylation of an Amino Acid Precursor
Step-by-Step Methodology
-
Dissolution of the Amino Acid: In a reaction vessel, dissolve L-homoglutamine in an aqueous alkaline solution, such as sodium hydroxide or sodium carbonate, under cooling (0–5 °C). This deprotonates the amino and carboxylic acid groups, rendering the amino groups nucleophilic.[5]
-
Addition of the Protecting Group Reagent: Slowly add benzyl chloroformate (Cbz-Cl), the reagent that provides the benzyloxycarbonyl group, to the cooled solution while vigorously stirring. It is crucial to maintain the pH of the reaction mixture between 8 and 10 by the simultaneous addition of an aqueous base. This ensures that the amino groups remain sufficiently nucleophilic to attack the benzyl chloroformate.[5]
-
Reaction Monitoring and Work-up: The reaction is typically allowed to proceed for several hours. After completion, the reaction mixture is worked up to remove impurities. This often involves extraction with an organic solvent to remove unreacted benzyl chloroformate and other byproducts.[5]
-
Acidification and Isolation: The aqueous solution containing the N-benzyloxycarbonyl amino acid salt is then acidified (e.g., with HCl) to a pH of 4–5. This protonates the carboxyl group, causing the protected amino acid to precipitate out of the solution.[5]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol, to yield the final high-purity this compound.[5]
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the N-benzyloxycarbonylation process.
Caption: A generalized workflow for the synthesis of N-benzyloxycarbonyl protected amino acids.
Applications in Research and Development
This compound is primarily utilized as a specialized building block in peptide synthesis. Its application is crucial in the construction of peptides containing the L-homoglutamine residue, which can be important for modulating the biological activity or conformational properties of the final peptide.
-
Peptide Synthesis: This protected amino acid is a key component in both solid-phase and solution-phase peptide synthesis.[6][4] It allows for the controlled, sequential addition of amino acids to a growing peptide chain.
-
Drug Development: As a derivative of a non-proteinogenic amino acid, it can be incorporated into peptide-based drug candidates to enhance their metabolic stability, modify their receptor-binding affinity, or alter their pharmacokinetic profiles.
-
Biochemical Research: It serves as a valuable tool for creating synthetic peptides used in studying enzyme mechanisms, protein-protein interactions, and for the development of novel biomaterials.[6]
The use of such protected amino acids ensures the high purity and structural integrity of the synthesized peptides, which is a non-negotiable requirement for therapeutic and advanced research applications.
Conclusion
This compound represents a classic yet indispensable tool in the arsenal of the synthetic chemist. A thorough understanding of its molecular structure, the function of its protecting groups, and the rationale behind its synthesis allows researchers to strategically incorporate this building block into complex molecular designs. This guide has provided a comprehensive overview to support scientists and drug development professionals in the effective application of this important chemical entity.
References
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. peptide.com [peptide.com]
- 5. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Synthesis and characterization of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.
An In-depth Technical Guide to the Synthesis and Characterization of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Foreword
Welcome to this in-depth technical guide on the synthesis and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a comprehensive understanding of the underlying principles and practical considerations for the successful synthesis and rigorous characterization of this important, protected amino acid derivative. We will delve into the "why" behind each step, ensuring that the protocols are not just followed, but understood.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino and side-chain amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential formation of peptide bonds. The Cbz group is favored for its stability under a range of conditions and its susceptibility to removal by catalytic hydrogenation, a clean and efficient deprotection method.
Chemical Structure and Properties
The structure of this compound is characterized by the L-homoglutamine backbone with Cbz groups attached to the nitrogen atoms at the 2nd and 6th positions.
-
Molecular Formula: C24H28N2O7
-
Molecular Weight: 456.49 g/mol
-
Appearance: Typically a white to off-white solid.
-
Solubility: Generally soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF), with limited solubility in water.
Significance and Applications
The primary application of this compound lies in its use as a building block in solid-phase and solution-phase peptide synthesis. The protected side chain is crucial for incorporating homoglutamine residues into peptide sequences, which can be of interest for creating peptidomimetics, developing novel therapeutic peptides, and studying enzyme mechanisms.
Synthesis of this compound
The synthesis of this compound involves the protection of the two amino groups of L-homoglutamine using benzyl chloroformate (Cbz-Cl) under basic conditions. The Schotten-Baumann reaction is a classic method for this type of transformation.
Principle of the Synthesis
The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino groups of L-homoglutamine act as nucleophiles, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. The choice of base and solvent is critical to ensure good yields and minimize side reactions.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| L-Homoglutamine | ≥98% | Sigma-Aldrich |
| Benzyl Chloroformate | ≥95% | Alfa Aesar |
| Sodium Carbonate | Anhydrous, ≥99.5% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | VWR Chemicals |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Hexanes | ACS Grade | EMD Millipore |
| Hydrochloric Acid | Concentrated | J.T. Baker |
| Deionized Water |
Detailed Step-by-Step Experimental Protocol
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-homoglutamine (1 equivalent) in a solution of sodium carbonate (2.2 equivalents) in deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Protecting Agent: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (2.1 equivalents) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C. A simultaneous addition of a solution of sodium carbonate in water may be necessary to maintain a basic pH.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1 M hydrochloric acid. The product should precipitate as a white solid or oil. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or chloroform/petroleum ether. Alternatively, for higher purity, column chromatography on silica gel can be employed using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Workflow for Characterization
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the product.
-
¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the aromatic protons of the Cbz groups, the CH2 protons of the benzyl groups, the protons of the homoglutamine backbone, and the NH protons.
-
¹³C NMR: Shows the number of unique carbon atoms. Key signals will correspond to the carbonyl carbons of the Cbz and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the homoglutamine backbone.
| ¹H NMR Data Interpretation | |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.0-12.0 | COOH |
| ~7.3 | Aromatic protons (Cbz) |
| ~5.1 | CH2 (benzyl) |
| ~4.3 | α-CH |
| ~3.2 | δ-CH2 |
| ~2.2 | γ-CH2 |
| ~1.9 | β-CH2 |
| NH protons will appear as broad signals. |
| ¹³C NMR Data Interpretation | |
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | COOH |
| ~156 | C=O (Cbz) |
| ~136 | Aromatic C (ipso) |
| ~128 | Aromatic CH |
| ~67 | CH2 (benzyl) |
| ~53 | α-CH |
| ~40 | δ-CH2 |
| ~30 | β-CH2 |
| ~25 | γ-CH2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Data Interpretation | |
| Frequency (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 | N-H stretch (amide) |
| ~3030 | C-H stretch (aromatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (urethane) |
| ~1530 | N-H bend (amide II) |
| ~1250 | C-O stretch (urethane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) is recommended.
| Mass Spectrometry Data Interpretation | |
| m/z | Assignment |
| 457.19 | [M+H]⁺ |
| 479.17 | [M+Na]⁺ |
| 495.15 | [M+K]⁺ |
Melting Point Analysis
The melting point is a good indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity. The literature value for the melting point should be consulted for comparison.
Applications and Future Perspectives
This compound is a valuable reagent for the synthesis of peptides containing homoglutamine. These peptides can be used to:
-
Develop novel therapeutics: Peptides with modified amino acids can exhibit enhanced stability and biological activity.
-
Probe biological systems: Homoglutamine-containing peptides can be used as tools to study enzyme-substrate interactions and other biological processes.
-
Create new biomaterials: The unique properties of non-proteinogenic amino acids can be harnessed to create novel polymers and hydrogels with biomedical applications.
The continued development of efficient methods for the synthesis and purification of protected amino acids like this compound is crucial for advancing these fields.
Conclusion
The synthesis and characterization of this compound require a systematic and well-understood approach. By following the detailed protocols outlined in this guide and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important building block for peptide synthesis and other applications. The insights provided into the rationale behind each step are intended to empower scientists to troubleshoot and optimize these procedures for their specific research needs.
References
-
Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
The Strategic Incorporation of L-Homoglutamine in Peptide Synthesis: A Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of peptide architecture is fundamental to the advancement of therapeutics, biomaterials, and molecular probes. The incorporation of non-proteinogenic amino acids offers a powerful tool to modulate the structural and functional properties of synthetic peptides. Among these, L-homoglutamine (Hgn), a homolog of L-glutamine with an additional methylene group in its side chain, provides unique advantages in terms of conformational stability and biological activity. This technical guide provides an in-depth examination of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block for the seamless integration of homoglutamine into peptide sequences. We will explore the rationale behind its dual benzyloxycarbonyl (Cbz) protection strategy, detail its application in both solid-phase and solution-phase peptide synthesis, and discuss the downstream implications for the final peptide product.
Introduction: The Rationale for L-Homoglutamine in Peptide Design
While L-glutamine plays a crucial role in a myriad of biological processes, its inherent instability and propensity for cyclization to pyroglutamate can present challenges during peptide synthesis and purification.[1] Furthermore, peptides rich in glutamine can be susceptible to aggregation.[2] The introduction of L-homoglutamine serves as a strategic modification to overcome these limitations and introduce novel properties.
The additional methylene group in the side chain of homoglutamine can lead to:
-
Enhanced Stability: Peptides incorporating homo-amino acids often exhibit increased stability and a longer biological half-life.[3]
-
Increased Biological Activity: The altered side-chain length can lead to more favorable interactions with biological targets, potentially enhancing the peptide's efficacy.[3]
-
Modified Conformational Preferences: The longer side chain can influence the local peptide backbone conformation, which can be leveraged in the design of peptides with specific secondary structures.
This compound: A Chemist's Perspective
This compound is a derivative of L-homoglutamine where both the α-amino group (N2) and the side-chain amide nitrogen (N6) are protected by the benzyloxycarbonyl (Cbz or Z) group. This dual-protection scheme is a deliberate choice to ensure precise control over the reactivity of the amino acid during peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88462-80-0 | [3] |
| Molecular Formula | C₂₂H₂₄N₂O₇ | [3] |
| Molecular Weight | 428.44 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMF, DCM |
The Cbz group, introduced by Bergmann and Zervas, was a foundational development in controlled peptide synthesis.[4] Its key advantages include:
-
Robustness: The Cbz group is stable to a wide range of reaction conditions, including the basic conditions often used in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
-
Ease of Introduction: The protection reaction is typically straightforward and high-yielding.[4]
-
Orthogonality: The Cbz group can be removed under conditions that do not affect many other protecting groups, such as catalytic hydrogenolysis or strong acids like HBr in acetic acid.[4][6] This orthogonality is crucial for selective deprotection strategies.[7]
The decision to protect both the α-amino and side-chain amide with Cbz groups in this compound offers a key advantage in specific synthetic strategies, particularly in solution-phase synthesis or when a non-standard protection scheme is required.
Application in Peptide Synthesis
The utility of this compound extends to both major methodologies of peptide synthesis: solution-phase and solid-phase.
Solution-Phase Peptide Synthesis (SolPPS)
In solution-phase synthesis, the dual Cbz protection allows for a high degree of control.[8] The general workflow involves the selective deprotection of either the N-terminal or C-terminal protecting group of a peptide fragment, followed by coupling with another appropriately protected amino acid or peptide fragment.
Diagram 1: General Workflow for Solution-Phase Peptide Synthesis
Caption: Solution-phase peptide synthesis workflow.
For this compound, one could envision a strategy where the C-terminus is esterified, and then the N-terminal Cbz group is selectively removed for coupling. Alternatively, the free carboxyl group can be activated for coupling to the N-terminus of another amino acid or peptide. The side-chain Cbz group provides robust protection against unwanted side reactions during these steps.
Solid-Phase Peptide Synthesis (SPPS)
While Fmoc/tBu chemistry is the dominant strategy in modern SPPS, the use of Cbz-protected amino acids is still relevant, particularly for the synthesis of protected peptide fragments for subsequent ligation.[9]
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol assumes the final peptide will have the N-terminus protected by a Cbz group.
-
Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for a C-terminal amide). Perform the standard synthesis of the peptide sequence up to the point of adding the final amino acid.
-
Final Coupling: For the final coupling step, use this compound.
-
Activation: Pre-activate this compound (1.5-3 equivalents relative to the resin substitution) with a suitable coupling reagent such as HBTU/HATU in the presence of a base like DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected N-terminus of the peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cbz groups will remain intact under these conditions.
-
-
Purification: Purify the N-terminally Cbz-protected peptide by reverse-phase HPLC.
Diagram 2: SPPS Cycle for Incorporating the Final Cbz-Protected Residue
Caption: Final coupling cycle in SPPS.
Deprotection Strategies
The removal of the Cbz groups is a critical final step. The choice of method depends on the presence of other sensitive functional groups in the peptide.
Table 2: Deprotection Methods for Cbz Groups
| Method | Reagents & Conditions | Advantages | Considerations | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst in a solvent like methanol or ethanol | Very mild, neutral pH, byproducts are volatile (toluene and CO₂) | Not suitable for peptides containing sulfur or other catalyst poisons | [4] |
| Strong Acidolysis | HBr in acetic acid | Effective and rapid | Harsh conditions, can lead to side reactions | [6] |
| Lewis Acid-Mediated | AlCl₃ in hexafluoroisopropanol (HFIP) | Mild, selective in the presence of other reducible groups | Requires specific reagents | [6] |
Experimental Protocol: Catalytic Hydrogenolysis of a Cbz-Protected Peptide
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.
Characterization and Analysis
The successful synthesis and purification of homoglutamine-containing peptides should be confirmed by a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the correct molecular weight of the final peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and to confirm the presence of the homoglutamine residue.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the incorporation of L-homoglutamine into synthetic peptides. The dual Cbz protection strategy provides robust protection and allows for flexibility in both solution-phase and solid-phase synthesis methodologies. The ability to introduce homoglutamine into peptide sequences opens up new avenues for the design of more stable and biologically active peptide-based therapeutics and research tools. As the demand for novel peptide structures with enhanced properties continues to grow, the strategic use of non-proteinogenic amino acids like homoglutamine, enabled by well-designed protected derivatives, will undoubtedly play an increasingly important role in the future of peptide chemistry and drug discovery.
References
- Albericio, F., van Abel, R., & Barany, G. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. International Journal of Peptide and Protein Research, 35(3), 284-286.
- Cui, M., et al. (2025). Glutamine-derived peptides: Current progress and future directions. Food Science and Human Wellness, 14(1), 1-12.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Cbz-Protected Amino Groups. Retrieved from [Link]
- Wang, Y., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Foods, 14(6), 888.
Sources
- 1. ペプチドの設計 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Glutamine-derived peptides: Current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Peptide Modification? Peptide modification is the artificial addition of molecules onto a peptide, to enhance or make the peptide’s function more specific [biosynth.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. [PDF] Peptide Synthesis and Applications | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine for Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a specialty amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Addressed to an audience of researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, its strategic application in solid-phase peptide synthesis (SPPS), and critical safety and handling protocols. By elucidating the causality behind experimental choices and providing validated procedural frameworks, this guide serves as an essential resource for leveraging this reagent to its full potential in a research and development setting.
Introduction and Strategic Importance
This compound is a derivative of L-homoglutamine where both the alpha-amino group (Nα or N2) and the side-chain amino group (Nδ or N6) are protected by benzyloxycarbonyl (Cbz or Z) groups. Homoglutamine, a homologue of glutamine with an additional methylene group in its side chain, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its incorporation into peptide backbones can impart unique conformational properties, enhance metabolic stability, and modulate biological activity.
The dual Cbz protection strategy is fundamental to its utility. The Cbz groups are stable under the basic conditions typically used for Fmoc-group removal in standard SPPS cycles but can be cleanly removed under specific reductive conditions (e.g., catalytic hydrogenation). This orthogonality allows for the selective deprotection of other residues in the peptide chain while the homoglutamine amines remain shielded, preventing unwanted side reactions and enabling the synthesis of well-defined, complex peptide architectures.
Physicochemical Properties
A precise understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis, including solubility, stability, and reaction kinetics.
| Property | Value | Source(s) |
| CAS Number | 88462-80-0 | [1] |
| Molecular Formula | C₂₂H₂₄N₂O₇ | [1] |
| Molecular Weight | 428.44 g/mol | [1] |
| Appearance | Typically a white to off-white solid/powder. | Inferred from related compounds |
| Solubility | Soluble in chloroform and methanol. Expected solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). | [2] |
| Storage | Recommended to be stored refrigerated, tightly sealed in a dry, well-ventilated place. | Inferred from related compounds[2] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS. The dual Cbz protection ensures that both amino functionalities are inert during the iterative coupling and deprotection cycles of the growing peptide chain.
The Causality of Protection and Coupling
In modern SPPS, the most common strategy is Fmoc/tBu, where the temporary Nα-protecting group (Fmoc) is removed with a base (like piperidine), and acid-labile groups (like tBu, Boc, Trt) are used for side-chain protection, which are removed at the final cleavage step with strong acid (like Trifluoroacetic Acid, TFA).
The Cbz group does not fit neatly into this scheme as it is stable to both piperidine and TFA. This unique stability is precisely its advantage. It allows the Cbz-protected homoglutamine to be incorporated into a peptide, which can then be cleaved from the resin with its Cbz groups still intact. The resulting protected fragment can be used in further solution-phase fragment condensation, or the Cbz groups can be removed orthogonally via hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This strategy is invaluable for creating branched peptides or for syntheses where final global deprotection with strong acid is undesirable.
Self-Validating Protocol: Amide Coupling with HATU
The following protocol describes a robust, high-efficiency coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The use of HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling reagent is recommended for its speed and ability to minimize racemization, especially for valuable or sterically hindered building blocks.
Materials:
-
Resin-bound peptide with a free N-terminus (1.0 eq)
-
This compound (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel. After swelling, drain the DMF.
-
Amino Acid Pre-activation (The "Why"): In a separate vial, dissolve this compound and HATU in a minimal volume of DMF. Add the DIPEA to this solution. Allow the mixture to stand for 1-5 minutes. This pre-activation step is critical. HATU reacts with the carboxylic acid of the amino acid derivative to form a highly reactive OAt-ester intermediate. This intermediate, not the amino acid itself, is the species that will react with the resin's N-terminal amine. Performing this step separately ensures the activated species is readily available for rapid and efficient coupling, minimizing potential side reactions on the resin.
-
Coupling Reaction: Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture at room temperature.
-
Monitoring for Completion (Self-Validation): The reaction progress should be monitored to ensure it has gone to completion. The Kaiser test is a reliable qualitative method for detecting free primary amines.
-
After 45-60 minutes, take a small sample of resin beads.
-
Wash the beads thoroughly with DMF, then ethanol.
-
Perform the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
This step is a self-validating checkpoint. If the test is positive (beads turn blue), it indicates incomplete coupling. The reaction should be allowed to proceed longer, or a second coupling (double-coupling) may be necessary. Proceeding without a negative Kaiser test risks deletion sequences in the final peptide.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Dichloromethane (DCM), 3x DMF. The resin is now ready for the next deprotection and coupling cycle.
Experimental Workflow Diagram
Caption: Workflow for the coupling of Cbz-protected homoglutamine in SPPS.
Safety, Handling, and Risk Mitigation
While a specific Safety Data Sheet (SDS) for this compound (CAS 88462-80-0) is not widely available, a robust safety protocol can be synthesized from data on structurally analogous compounds, such as other benzyloxycarbonyl-protected amino acids.[2][3] The primary hazards are associated with fine dust inhalation and contact with skin and eyes.
Hazard Assessment and PPE
Based on available data for similar compounds, this product is not classified as hazardous under normal conditions.[2][3] However, as a matter of good laboratory practice, it should be handled as a potentially irritating chemical.
| Hazard Category | Mitigation Protocol |
| Inhalation | Handle in a well-ventilated area or in a chemical fume hood to avoid breathing dust. |
| Skin Contact | Wear nitrile gloves and a lab coat. In case of contact, wash the affected area immediately with soap and plenty of water.[3] |
| Eye Contact | Wear safety glasses with side shields or goggles. In case of contact, rinse cautiously with water for several minutes.[3] |
| Ingestion | Do not eat, drink, or smoke when using this product. If ingested, rinse mouth and seek medical attention if feeling unwell. |
First Aid and Emergency Response
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Refrigeration is recommended for long-term stability.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.
Logical Safety Assessment Workflow
Caption: Decision workflow for safe handling of chemical reagents.
Conclusion
This compound is a highly specialized and valuable reagent for the synthesis of advanced peptides. Its unique orthogonal protection scheme enables synthetic strategies that are difficult or impossible to achieve with standard Fmoc/tBu or Boc/Bzl chemistries alone. By understanding its properties, employing validated coupling protocols with built-in checkpoints like the Kaiser test, and adhering to rigorous safety standards, researchers can confidently and effectively incorporate this building block into their synthetic targets, advancing the frontiers of drug discovery and biochemical research.
References
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
Literature review of L-homoglutamine and its protected derivatives.
An In-Depth Technical Guide to L-Homoglutamine and Its Protected Derivatives for Researchers and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction: Beyond the Canonical Twenty - The Significance of L-Homoglutamine
In the landscape of peptide chemistry and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the rational design of peptidomimetics and novel therapeutics with enhanced stability, modified conformational properties, and tailored biological activity. Among these, L-homoglutamine (Hgn), the higher homolog of L-glutamine, has emerged as a valuable tool for researchers.[1]
Structurally, L-homoglutamine is characterized by an additional methylene group in its side chain compared to L-glutamine. This seemingly minor extension has significant implications, altering the spatial arrangement and flexibility of the side-chain amide. When incorporated into a peptide sequence, this modification can influence secondary structure, receptor binding affinity, and enzymatic stability. L-Homoglutamine serves as a glutamine analog and has been explored for its role in protein synthesis and its potential as an inhibitor of enzymes like collagenase.[2][3] This guide provides a comprehensive technical overview of L-homoglutamine, detailing its synthesis, the rationale and application of its protected derivatives, and its utility in modern drug development.
Core Synthesis of L-Homoglutamine
The synthesis of L-homoglutamine is not as straightforward as its canonical counterpart, L-glutamine, which is readily produced via fermentation.[4] Chemical synthesis is the primary route, often starting from more common amino acids. A well-established and cost-effective method involves the oxidative transformation of an inexpensive precursor, N-α-benzyloxycarbonyl-L-lysine (Z-Lys-OH).
The key to this synthesis is the selective oxidation of the ε-methylene group of the lysine side chain into a primary amide. This transformation can be effectively achieved using potassium permanganate (KMnO₄) in an aqueous solution.[1] The benzyloxycarbonyl (Z or Cbz) group serves the dual purpose of protecting the α-amino group during oxidation and directing the reaction.
Caption: Synthesis of L-homoglutamine from Z-L-lysine.
The Imperative of Protection: Synthesizing Derivatives for Peptide Chemistry
In peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the reactive functional groups on amino acid side chains must be masked with temporary protecting groups.[5][6] This prevents undesirable side reactions during peptide chain elongation, ensuring the fidelity of the final sequence.[5] For L-homoglutamine, the primary sites requiring protection are the α-amino group and, in some cases, the side-chain amide.
The choice of α-amino protecting group dictates the overall synthetic strategy. The two dominant strategies in SPPS are Fmoc/tBu and Boc/Bn chemistry, named after the primary N-α-protecting groups used.[6]
N-α-Protected L-Homoglutamine Derivatives
The synthesis of N-α-protected derivatives is crucial for their use as building blocks in SPPS. These derivatives are designed for stability during coupling reactions and selective removal under specific conditions.
1. Fmoc-L-homoglutamine (Fmoc-Hgn-OH)
The fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS. It is stable to the acidic conditions used for side-chain deprotection and cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in DMF.[7]
Fmoc-L-homoglutamine is an essential reagent for incorporating Hgn into peptides using the Fmoc strategy.[1] Its synthesis can be achieved from Z-L-homoglutamine by first removing the Z-group via hydrogenolysis and then reacting the free amine with an Fmoc-donating reagent like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).[1] Alternatively, a more direct route involves introducing the Fmoc group onto Z-L-homoglutamine first, followed by the selective acidolytic removal of the Z group.[1] This derivative is valued for its good solubility, making it suitable for continuous-flow peptide synthesis.[1]
2. Boc-L-homoglutamine (Boc-Hgn-OH)
The tert-butyloxycarbonyl (Boc) group represents the classical approach to SPPS.[8] It is stable to the basic conditions used for neutralization steps but is cleaved by moderate acids, such as trifluoroacetic acid (TFA).[8] Boc-protected amino acids remain widely used, especially for synthesizing complex or lengthy peptides. The synthesis of Boc-L-homoglutamine involves reacting L-homoglutamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9] This derivative is a key component for researchers employing the Boc SPPS strategy.[10][11]
3. Cbz-L-homoglutamine (Z-Hgn-OH)
The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group, particularly in solution-phase peptide synthesis.[12] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, and is typically cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[13] As seen in the synthesis of the parent amino acid, Z-L-homoglutamine is a key intermediate.[1]
Caption: L-Homoglutamine and its key N-α-protected derivatives.
Side-Chain Protection: Preventing Undesired Reactions
While the side-chain amide of glutamine is often protected (e.g., with a trityl group) to prevent dehydration to a nitrile or pyroglutamate formation during activation, this is less frequently required for homoglutamine.[7] However, for particularly sensitive sequences or demanding coupling conditions, side-chain protection can be advantageous. The trityl (Trt) group is a common choice, offering acid-labile protection compatible with the Fmoc strategy.[14]
Applications in Drug Development and Research
The incorporation of L-homoglutamine into peptides is a powerful strategy for developing novel therapeutics and research tools.
-
Peptide Synthesis and Peptidomimetics : As a building block, L-homoglutamine allows for the creation of peptide analogues with modified properties.[15] It has been successfully incorporated into analogues of oxytocin, vasopressin, and substance P, resulting in compounds with interesting and potent biological activities.[1]
-
Enhanced Stability : The longer side chain can sterically hinder cleavage by proteases, potentially increasing the in vivo half-life of a peptide therapeutic.
-
Conformational Probes : Replacing glutamine with homoglutamine can alter the conformational landscape of a peptide, providing valuable insights into structure-activity relationships (SAR).
-
Drug Development : Protected L-homoglutamine derivatives are crucial in the synthesis of complex peptide-based drugs.[10][14][15] They facilitate the development of therapeutics targeting specific biological pathways with improved efficacy and pharmacokinetic profiles.[10][15]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| L-Homoglutamine | C₆H₁₂N₂O₃ | 160.17[2] | 174[2] | A glutamine analog.[3] |
| Fmoc-L-Hgn-OH | C₂₁H₂₂N₂O₅ | 382.41 | - | Key reagent for Fmoc-SPPS.[15] |
| Boc-L-Hgn-OH | C₁₁H₂₀N₂O₅ | 260.29 | - | Used in Boc-SPPS.[10] |
| Cbz-L-Gln-OH | C₁₃H₁₆N₂O₅ | 280.28[16] | 134[16] | Data for Gln shown for comparison. |
Experimental Protocols
The following protocols are synthesized from established methodologies to provide a practical guide for the synthesis of L-homoglutamine and its Fmoc-protected derivative.
Protocol 1: Synthesis of N-α-Cbz-L-homoglutamine from N-α-Cbz-L-lysine
This protocol is adapted from the permanganate oxidation method.[1]
-
Dissolution : Dissolve N-α-Cbz-L-lysine (1.0 eq) in deionized water. Adjust the pH to approximately 10-11 with a suitable base (e.g., NaOH solution) to ensure the starting material is fully dissolved.
-
Oxidation : Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of potassium permanganate (KMnO₄, ~4.0 eq) in water dropwise over several hours, maintaining the temperature below 5 °C. Monitor the reaction by TLC.
-
Quenching : Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.
-
Acidification & Extraction : Acidify the clear solution to pH 2-3 with a strong acid (e.g., HCl). Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-α-Cbz-L-homoglutamine, can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Fmoc-L-homoglutamine-OH
This protocol describes the Fmoc protection of L-homoglutamine.
-
Preparation : Synthesize L-homoglutamine by removing the Cbz group from N-α-Cbz-L-homoglutamine via catalytic hydrogenolysis (H₂ gas, 10% Pd/C catalyst in a solvent like methanol or acetic acid).
-
Fmoc Introduction : Dissolve the resulting L-homoglutamine (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C.
-
Reaction : Add a solution of Fmoc-OSu (1.1 eq) in a suitable solvent like acetone or dioxane dropwise. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Workup : Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.
-
Isolation : Acidify the aqueous layer to pH 2 with cold 1 M HCl. A white precipitate of Fmoc-L-homoglutamine-OH will form.
-
Purification : Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
References
- THE EFFICIENT SYNTHESIS OF FMOC-L-HOMOGLUTAMINE. (n.d.). Google Scholar.
- Fmoc-L-β-homoglutamine. (n.d.). Chem-Impex.
- L-Homoglutamine | 7433-32-1 | FH23847. (n.d.). Biosynth.
- Fmoc-Nγ-trityl-L-β-homoglutamine. (n.d.). Chem-Impex.
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)adipamic acid. (n.d.). BOC Sciences.
- Nβ-Boc-L-β-homoglutamina. (n.d.). Chem-Impex.
- Cbz-L-glutamine | 2650-64-8 | FC39401. (n.d.). Biosynth.
- Cbz-L-glutamine. (n.d.). CymitQuimica.
- Nβ-Boc-L-β-homoglutamine. (n.d.). Chem-Impex.
- L-Homoglutamine | CAS 7433-32-1. (n.d.). Santa Cruz Biotechnology.
- Chang, R. W. H., & Barker, N. G. (1957). Synthesis of l-glutamine from l-glutamic acid. U.S. Patent No. 2,810,754. Washington, DC: U.S.
- N-Cbz-L-glutamine methyl ester. (n.d.). Smolecule.
- An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. (2025). PMC. NIH.
- Process for synthesis of L-glutamine. (n.d.). Google Patents.
- Boc-L-Amino Acids for Peptide Synthesis. (n.d.). AAPPTec.
- A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Boc-L-Glutamine (Boc-Gln-OH) BP EP USP CAS 13726-85-7 Manufacturers and Suppliers. (n.d.). Qingdao Fengchen Technology and Trade Co., Ltd.
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. (n.d.). Alfa Chemistry.
- Glutamic acid. (2024, December 23). In Wikipedia.
- CBZ Amino Acid Derivatives. (n.d.). Spectrum Chemical.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
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The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has been instrumental in advancing peptide chemistry and drug development for nearly a century.[1] Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first widely effective method for the reversible protection of amine functionalities, enabling the controlled, sequential assembly of amino acids into peptides.[1][2][3] This guide provides a comprehensive technical overview of the Cbz group, detailing its underlying chemistry, robust protection and deprotection methodologies, strategic applications, and its enduring relevance in modern organic synthesis. We will explore the causality behind experimental choices, present validated protocols, and offer quantitative comparisons to equip researchers with field-proven insights.
A Historical Breakthrough in Peptide Chemistry
Before the 1930s, the synthesis of peptides with a defined sequence was a significant hurdle. The primary challenge was the inherent nucleophilicity of the α-amino group of an amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to polymerization and a complex mixture of products. The innovation by Bergmann and Zervas was to introduce the benzyloxycarbonyl group as a temporary "mask" for the amine.[1][2] By converting the highly reactive amine into a significantly less nucleophilic carbamate, they could achieve selective peptide bond formation at the carboxylic acid terminus without the risk of self-condensation.[4] The genius of their approach lay in the Cbz group's dual nature: it is robust enough to withstand the conditions of peptide coupling, yet it can be cleanly removed under mild conditions that leave the newly formed peptide bond intact.[4]
The Chemistry of the Cbz Protecting Group
The utility of the Cbz group stems from its unique electronic and structural properties. The protection of an amine with benzyl chloroformate transforms it into a carbamate, where the nitrogen lone pair is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and basicity.[5][6][7]
Key Characteristics:
-
Robust Stability : Cbz-protected amines are stable across a wide range of conditions, including basic and mildly acidic media, which provides flexibility for subsequent synthetic modifications.[4][7]
-
Ease of Introduction : The protection reaction with benzyl chloroformate is typically a high-yielding process that proceeds under mild conditions.[4][8]
-
Facile Removal : The group is most commonly cleaved by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[4][9]
-
Crystallinity : The introduction of the aromatic Cbz group often imparts crystallinity to the protected amino acid or peptide fragment, which greatly facilitates purification by recrystallization.[7][8]
Mechanism of Protection: The Schotten-Baumann Reaction
The standard method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a classic example of a Schotten-Baumann reaction.[4][5] The mechanism involves the nucleophilic attack of the deprotonated amino acid on the electrophilic carbonyl carbon of benzyl chloroformate.[9] A base, such as sodium carbonate or sodium hydroxide, is essential to neutralize the hydrochloric acid generated during the reaction and to maintain a pH between 8 and 10.[8] This pH control is critical: a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH increases the risk of amino acid racemization.[8]
Core Methodologies: Protection and Deprotection Protocols
The successful application of the Cbz group hinges on efficient and reliable experimental procedures for its introduction and removal.
Protocol 1: Cbz Protection of a Generic Amino Acid
This protocol describes a standard Schotten-Baumann procedure for the N-protection of an amino acid.[4][10]
Materials:
-
Amino Acid (1.0 eq)
-
2N Sodium Hydroxide (or 1M Sodium Carbonate)
-
Benzyl Chloroformate (Cbz-Cl, ~1.1 eq)
-
Diethyl Ether or Dichloromethane
-
2N Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolution: In a flask cooled in an ice bath (0-5 °C), dissolve the amino acid (1.0 eq) in an aqueous solution of 2N NaOH (approx. 2.5-3.0 eq).
-
Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. If necessary, add additional base concurrently to maintain an alkaline pH.[10]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Work-up (Wash): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volumes) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2N HCl. The Cbz-protected amino acid, being less water-soluble, will often precipitate as a white solid or oil.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure Cbz-protected amino acid.[10]
Quantitative Data: Representative Yields for Cbz Protection
The efficiency of Cbz protection is generally high, although yields can vary depending on the specific amino acid and the reaction scale.
| Amino Acid | Typical Recrystallized Yield | Reference |
| L-Alanine | ~73% | [10] |
| Glycine | >90% | Representative |
| L-Phenylalanine | >85% | Representative |
| N-methyl-L-alanine | >80% | [11] |
Deprotection Strategies
The choice of deprotection method is dictated by the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.
This is the most common and mildest method for Cbz cleavage.[5][9] The reaction proceeds via the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen gas. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as the sole byproducts.[9][10]
Conclusion
Despite the development of numerous other protecting groups and the rise of automated solid-phase synthesis, the benzyloxycarbonyl group remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. [7]Its straightforward introduction, robust stability, predictable reactivity, and unique cleavage mechanism ensure its continued application in academic research and the industrial production of pharmaceuticals. A thorough understanding of the principles and protocols detailed in this guide is essential for leveraging the full potential of this enduring guardian of the amino group.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. Benzyl chloroformate. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Alemán, C. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Gowda, D. C. et al. (2000). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(1), 504-508. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (Stability). Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]
-
Anantharamaiah, G. M. & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, 5, 490-491. Available at: [Link]
-
Scientific Update. To Deprotect and Serve. Available at: [Link]
-
Roy, S. et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643-6. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
ResearchGate. Representative ¹³C‐NMR spectra of Cbz protected and deprotected.... Available at: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
-
ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF. Available at: [Link]
-
ResearchGate. Uber ein allgemeies Verfahren der Peptid-Synthese. Available at: [Link]
-
Reddit. Protecting groups in organic synthesis?!. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Available at: [Link]
-
MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]
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- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: Incorporation of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine into peptide sequences. As a non-standard amino acid, homoglutamine offers unique structural possibilities for designing novel peptides and peptidomimetics. The dual benzyloxycarbonyl (Cbz) protection on both the α-amino and ε-amino groups necessitates specific strategic considerations in both solid-phase and solution-phase peptide synthesis. These application notes detail the chemical properties of this derivative, recommend optimal coupling conditions, and provide robust protocols for its use, including deprotection strategies and methods to mitigate common side reactions.
Introduction: The Significance of Homoglutamine in Peptide Design
Homoglutamine, a higher homolog of glutamine, introduces an additional methylene group into the side chain, altering the spatial arrangement and conformational flexibility of the resulting peptide. This modification can be instrumental in modulating biological activity, improving metabolic stability, and fine-tuning the pharmacokinetic profile of peptide-based therapeutics. The use of this compound provides a stable, protected building block for the controlled, stepwise synthesis of these modified peptides. The benzyloxycarbonyl (Cbz or Z) protecting group is a classic urethane-type protection, well-established in peptide chemistry for its stability under a range of conditions and its susceptibility to specific deprotection methods.[1][2]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₂H₂₄N₂O₇[3] |
| Molecular Weight | 428.44 g/mol [3] |
| CAS Number | 88462-80-0[3][4][5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and DCM; sparingly soluble in methanol and ethanol. |
Core Principles and Strategic Considerations
The successful incorporation of this compound hinges on a clear understanding of the Cbz protecting group's chemistry and the potential challenges associated with this specific amino acid derivative.
The Benzyloxycarbonyl (Cbz) Protecting Group
The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate under basic conditions.[6][7] It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the mildly acidic conditions used for Boc deprotection, making it orthogonal to these common protecting group strategies in solid-phase peptide synthesis (SPPS).[8]
Deprotection of the Cbz group is most commonly achieved through:
-
Catalytic Hydrogenolysis: This is a mild and efficient method involving hydrogen gas and a palladium catalyst (e.g., 10% Pd/C).[6][7][8] The reaction proceeds by cleavage of the benzyl-oxygen bond, releasing toluene and carbon dioxide.[8]
-
Acidolysis: Strong acids such as HBr in acetic acid can also cleave the Cbz group.[6] However, this method is harsh and can lead to side reactions, making it less suitable for complex peptides with acid-labile side chains.[8]
Challenges in Incorporating this compound
-
Steric Hindrance: The bulky Cbz groups can create steric hindrance, potentially slowing down the coupling reaction and requiring more potent activation methods or longer reaction times.
-
Aggregation: As with other hydrophobic amino acids, the introduction of this derivative can contribute to peptide chain aggregation, especially in longer sequences. This can lead to incomplete coupling and deprotection reactions.
-
Side Reactions: The homoglutamine side chain, even when protected, can be susceptible to side reactions. A primary concern is the potential for cyclization to form a pyroglutamate derivative, particularly if the side-chain amide is deprotected prematurely or under harsh conditions.[1] Racemization at the α-carbon is another potential issue, especially with over-activation or prolonged exposure to basic conditions.[9][10]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of this compound. Optimization may be necessary depending on the specific peptide sequence and synthesis scale.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a standard Fmoc/tBu strategy on a polystyrene-based resin.[11][12][13]
Workflow for SPPS Incorporation
Caption: Workflow for SPPS incorporation of protected homoglutamine.
Materials and Reagents:
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)[14][15]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HOBt or OxymaPure
-
Acetic anhydride (for capping)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.[13][15]
-
Activation of this compound:
-
In a separate vessel, dissolve 3-5 equivalents of this compound, 3-5 equivalents of the coupling reagent (e.g., HBTU), and 3-5 equivalents of HOBt or OxymaPure in DMF.
-
Add 6-10 equivalents of DIEA to the solution and pre-activate for 5-10 minutes. The use of onium salt-based coupling reagents like HBTU or HATU is recommended to ensure efficient activation and minimize racemization.[9][16][17]
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or a more potent coupling reagent like COMU can be used.[16]
-
Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines.[2] A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA in DMF) for 15-30 minutes. This prevents the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.
-
To cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Cbz groups), use a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The reaction is typically carried out for 2-4 hours at room temperature.
-
The Cbz groups on the homoglutamine residue will remain intact under these conditions.
-
Solution-Phase Peptide Synthesis (LPPS) Protocol
Solution-phase synthesis is often preferred for large-scale production of shorter peptides.[11][18]
Workflow for Solution-Phase Synthesis
Caption: General workflow for solution-phase dipeptide synthesis.
Materials and Reagents:
-
This compound
-
C-terminally protected amino acid (e.g., as a methyl or benzyl ester)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16][19]
-
1-Hydroxybenzotriazole (HOBt)
-
Organic solvents (e.g., DCM, DMF, Ethyl Acetate)
-
Aqueous solutions for work-up (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Reactant Dissolution: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of HOBt in DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Activation: Add 1.1 equivalents of DCC or EDC to the cooled solution. Stir for 15-30 minutes at 0 °C.
-
Coupling: In a separate flask, dissolve 1.0 equivalent of the C-terminally protected amino acid ester and add it to the activated homoglutamine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting dipeptide by crystallization or column chromatography.
Deprotection of Cbz Groups
This protocol is applicable to peptides synthesized by either SPPS or solution-phase methods.
Procedure (Catalytic Hydrogenolysis):
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing DMF for less soluble peptides.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % relative to the Cbz groups).[7]
-
Hydrogenation: Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or HPLC until all the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Troubleshooting and Advanced Strategies
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from Cbz groups; peptide aggregation. | Use a more potent coupling reagent like HATU or COMU.[16] Increase coupling time and/or temperature. Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation. |
| Racemization | Over-activation of the carboxylic acid; prolonged exposure to base. | Use HOBt or its analogs as additives to suppress racemization.[9][17] Avoid excessive pre-activation times. Use a less hindered base than DIEA, such as 2,4,6-collidine. |
| Side-Chain Cyclization | Premature deprotection of the side-chain amide. | Ensure the Cbz protecting group on the side chain remains intact throughout the synthesis until the final deprotection step. |
| Aggregation during SPPS | Formation of secondary structures on the resin. | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid to disrupt hydrogen bonding.[20] Use pseudoproline dipeptides in the sequence. |
Conclusion
The incorporation of this compound is a valuable tool for creating structurally diverse peptides. While its dual protection and potential for steric hindrance require careful consideration, the use of appropriate coupling reagents, optimized reaction conditions, and strategic deprotection can lead to high-yield synthesis of homoglutamine-containing peptides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to leverage the unique properties of this non-standard amino acid in their synthetic endeavors.
References
- Lipshutz, B. H., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry.
- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz).
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- Santa Cruz Biotechnology. (n.d.). This compound.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- BLDpharm. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 88462-80-0.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).
- Albericio, F., van Abel, R., & Barany, G. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. International Journal of Peptide and Protein Research, 35(3), 284-6.
Sources
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- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. scbt.com [scbt.com]
- 4. 88462-80-0|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. peptide.com [peptide.com]
Application Notes & Protocols: N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine in Drug Discovery
Abstract
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a protected derivative of L-homoglutamine, a higher homolog of the proteinogenic amino acid L-glutamine. While not an active pharmaceutical ingredient itself, its unique structural features make it a valuable building block in the synthesis of complex molecules with therapeutic potential. This guide provides an in-depth analysis of the hypothesized and potential applications of this compound in drug discovery, with a focus on its role in the synthesis of peptide-based therapeutics and as a precursor for the development of linkers for Proteolysis Targeting Chimeras (PROTACs). Detailed protocols and the scientific rationale behind its use are provided for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Protected Amino Acids in Synthesis
In the intricate process of synthesizing complex bioactive molecules such as peptides and peptidomimetics, the selective protection of reactive functional groups is paramount.[1][2] Unprotected amino acids, with their reactive α-amino and carboxyl groups, as well as any side-chain functionalities, can lead to uncontrolled polymerization and a myriad of side reactions during chemical coupling steps.[1] Protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group, serve as temporary masks for these reactive moieties, ensuring that reactions proceed in a controlled and predictable manner.[][4][5]
This compound (Figure 1) is a derivative of L-homoglutamine where both the α-amino group (N2) and the side-chain amino group (N6) of the corresponding lysine analogue (after reduction of the side chain amide) are protected by Cbz groups. This dual protection makes it a stable and versatile building block for various synthetic applications in drug discovery. The Cbz group is particularly advantageous due to its stability under a range of conditions and its susceptibility to removal by specific methods like catalytic hydrogenolysis, which are generally mild and orthogonal to many other protecting groups used in complex molecule synthesis.[][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88462-80-0 | [6][7] |
| Molecular Formula | C22H24N2O7 | [6] |
| Molecular Weight | 428.44 g/mol | [6] |
| Appearance | White to off-white solid | Vendor Information |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Vendor Information |
Note: This product is intended for research use only and is not for diagnostic or therapeutic use.[6]
Application I: Synthesis of Peptide-Based Therapeutics
Peptides have emerged as a significant class of therapeutics due to their high specificity and low toxicity.[8][9] L-homoglutamine and its derivatives are of interest in the synthesis of peptide analogues and peptidomimetics. The presence of an extra methylene group in the side chain of homoglutamine compared to glutamine can influence the conformational properties and biological activity of the resulting peptide. Glutamine-rich peptides, in particular, are implicated in a number of protein aggregation diseases, such as Huntington's disease.[10][11] The synthesis of peptide-based modulators of these aggregation processes is an active area of research.[11]
Rationale for Use in Peptide Synthesis
This compound can be envisioned as a precursor to a protected L-homoglutamine building block suitable for solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The dual Cbz protection ensures that both the alpha-amino and side-chain functionalities are masked during peptide bond formation.
Conceptual Workflow for Peptide Synthesis
The following diagram illustrates the conceptual workflow for incorporating a homoglutamine residue into a peptide chain using a protected precursor derived from this compound.
Figure 1: Conceptual workflow for peptide synthesis.
Protocol: Cbz Deprotection for Peptide Synthesis
This protocol outlines the general procedure for the removal of the Cbz protecting group, a critical step in peptide synthesis.
Materials:
-
Cbz-protected peptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H2) source
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol) in a reaction flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.
Application II: Precursor for PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[12][13] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[12] The nature of the linker is crucial for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[12][14]
Rationale for Use in PROTAC Linker Synthesis
Amino acids and their derivatives are valuable starting materials for the synthesis of PROTAC linkers due to their inherent chirality and the presence of multiple functional groups that can be selectively modified.[15] this compound, with its defined stereochemistry and protected amino groups, can serve as a scaffold to create linkers with specific lengths and rigidities. The side chain can be further functionalized to attach to either the target protein ligand or the E3 ligase ligand.
Conceptual Workflow for PROTAC Linker and PROTAC Synthesis
The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC using a linker derived from this compound.
Sources
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scbt.com [scbt.com]
- 7. 88462-80-0|this compound|BLD Pharm [bldpharm.com]
- 8. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 9. longdom.org [longdom.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Peptide-based therapeutic approaches for treatment of the polyglutamine diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. enamine.net [enamine.net]
Application Note: Solubility Profile of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine in Organic Solvents
Introduction: The Critical Role of Solubility in Peptide and Medicinal Chemistry
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a protected amino acid derivative of significant interest in the synthesis of peptides and peptidomimetics. Its molecular structure, featuring two benzyloxycarbonyl (Cbz or Z) protecting groups, a homoglutamine side chain, and a free carboxylic acid, presents a unique combination of polar and non-polar characteristics.[1][2] The solubility of this compound in various organic solvents is a fundamental parameter that dictates its utility in synthetic chemistry, particularly in solution-phase peptide synthesis, purification, and formulation development.
Understanding the solubility profile is not merely a matter of practicality; it is a cornerstone of process optimization, enabling chemists to select appropriate solvent systems for reactions, ensure homogeneity, facilitate purification by chromatography or crystallization, and ultimately, control the yield and purity of the final product. This application note provides a comprehensive guide to the solubility of this compound, offering both illustrative quantitative data and detailed protocols for its determination.
Scientific Principles: What Governs Solubility?
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[3] The solubility of a complex molecule like this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules.[3]
-
Molecular Structure of this compound: With a molecular formula of C22H24N2O7 and a molecular weight of 428.44 g/mol , this molecule possesses several key features that influence its solubility.[1] The two large, non-polar benzyl groups contribute to its hydrophobic character. Conversely, the amide groups, the carboxylic acid, and the urethane linkages are capable of acting as hydrogen bond donors and acceptors, imparting a degree of polarity.
-
Solvent Properties: The choice of solvent is critical. Key properties to consider include:
-
Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (lacking acidic protons, e.g., DMF, DMSO).
-
Hydrogen Bonding Capacity: The ability of a solvent to form hydrogen bonds with the solute can significantly enhance solubility.
-
Dielectric Constant: A measure of a solvent's ability to separate ions.
-
For protected amino acids and peptides, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective due to their ability to disrupt intermolecular hydrogen bonds in the solid state without forming strong solvating shells around charged species.[4][5]
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Glass vials with screw caps
-
Micropipettes
-
A range of organic solvents (e.g., DMF, DMSO, THF, Dichloromethane, Acetonitrile, Methanol, Ethyl Acetate, Toluene, Hexane)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of solubility.
-
Add approximately 5-10 mg of this compound to a small test tube or vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture vigorously for 30-60 seconds.[6]
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble."
-
If the solid remains undissolved, the compound is "insoluble."
-
If a significant portion dissolves, it can be classified as "partially soluble."[6]
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a given temperature.
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24 hours with continuous stirring to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining microcrystals.
-
Transfer the filtered, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Illustrative Solubility Data
The following table presents illustrative solubility data for this compound in a range of common organic solvents at 25°C. This data is based on the general principles of solubility for protected amino acids and is intended for guidance. Actual experimental values may vary.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) - Illustrative |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 (Very Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 (Very Soluble) |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | > 150 (Very Soluble) |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~ 50 (Soluble) |
| Dichloromethane (DCM) | Non-polar | 9.1 | ~ 25 (Sparingly Soluble) |
| Acetonitrile | Polar Aprotic | 37.5 | ~ 15 (Slightly Soluble) |
| Methanol | Polar Protic | 32.7 | ~ 10 (Slightly Soluble) |
| Ethyl Acetate | Moderately Polar | 6.0 | < 5 (Slightly Soluble) |
| Toluene | Non-polar | 2.4 | < 1 (Insoluble) |
| Hexane | Non-polar | 1.9 | < 0.1 (Insoluble) |
Discussion of Results
The illustrative data highlights a clear trend in the solubility of this compound that aligns with established chemical principles.
-
High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in highly polar aprotic solvents like DMF and DMSO. These solvents are effective at solvating both the polar (amides, carboxylic acid) and non-polar (benzyl groups) regions of the molecule. Their ability to accept hydrogen bonds disrupts the intermolecular hydrogen bonding in the solid-state lattice of the solute, promoting dissolution.[5]
-
Moderate Solubility in Ethers and Chlorinated Solvents: Solvents like THF and DCM show moderate to sparingly soluble characteristics. While they can interact with the non-polar portions of the molecule, their lower polarity and hydrogen bonding capacity make them less effective at solvating the polar functional groups compared to DMF or DMSO.
-
Lower Solubility in Polar Protic and Less Polar Solvents: The solubility is significantly lower in the polar protic solvent methanol. While methanol can form hydrogen bonds, it can also form a strong self-associated network, which may be less favorable to disrupt for the solvation of a large, sterically hindered molecule. The solubility in less polar solvents like ethyl acetate and non-polar solvents like toluene and hexane is very low, as these solvents cannot effectively solvate the polar functional groups of the molecule.
Conclusion
The solubility of this compound is highly dependent on the choice of organic solvent. For practical applications in synthesis and purification, highly polar aprotic solvents such as DMF and DMSO are the recommended choices for achieving high concentrations. The provided protocols offer a robust framework for researchers to determine the precise solubility in their specific solvent systems and at their desired temperatures. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this valuable synthetic building block.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][7]
-
Unknown. (n.d.). Solubility test for Organic Compounds. Retrieved from a general chemistry resource.[8]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][9]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][3]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link][6]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 48-55.[10]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.. Retrieved from [Link][5]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link][11]
Sources
- 1. scbt.com [scbt.com]
- 2. 88462-80-0|this compound|BLD Pharm [bldpharm.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. saltise.ca [saltise.ca]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Application Notes and Protocols for the Characterization of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Introduction
N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino and side-chain amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is common in peptide synthesis and medicinal chemistry to prevent unwanted side reactions during coupling steps. Accurate characterization of such protected amino acids is critical to ensure identity, purity, and stability, which are fundamental aspects of drug development and chemical biology research.
This document provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals who require robust analytical methods for this compound. The protocols and data interpretations are grounded in established principles of organic structural analysis.
Molecular Structure and Properties
-
Systematic Name: (S)-2,6-Bis(benzyloxycarbonylamino)hexanamide
-
Molecular Formula: C₂₂H₂₄N₂O₇[1]
-
Molecular Weight: 428.44 g/mol [1]
-
CAS Number: 88462-80-0[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide a detailed map of the carbon and proton environments.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges.[2] The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 4.0 - 4.2 | m | 1H | α-CH | |
| H-3 | 1.6 - 1.8 | m | 2H | β-CH₂ | |
| H-4 | 1.4 - 1.6 | m | 2H | γ-CH₂ | |
| H-5 | 3.0 - 3.2 | m | 2H | δ-CH₂ | |
| NH (α) | 7.5 - 7.7 | d | ~8 Hz | 1H | α-NH |
| NH (δ) | 7.2 - 7.4 | t | ~6 Hz | 1H | δ-NH |
| CONH₂ | 6.8 - 7.0, 7.3 - 7.5 | br s, br s | 2H | Amide NH₂ | |
| CH₂ (Cbz) | 5.0 - 5.2 | s | 4H | 2 x Ph-CH₂-O | |
| Ar-H (Cbz) | 7.2 - 7.4 | m | 10H | 2 x Phenyl |
Causality Behind Assignments:
-
α-CH (H-2): This proton is adjacent to the electron-withdrawing carboxylic acid and the Cbz-protected amine, hence it is shifted downfield.
-
Methylene Groups (H-3, H-4, H-5): These form a complex multiplet system in the aliphatic region. The H-5 protons are adjacent to a nitrogen atom and are therefore expected to be the most downfield of this group.
-
NH Protons: The amide and carbamate NH protons are typically observed as doublets or triplets due to coupling with adjacent protons and are found in the downfield region. Their chemical shifts can be sensitive to solvent and concentration.
-
Cbz Group Protons: The benzylic methylene protons (Ph-CH₂-O) of the two Cbz groups are chemically equivalent and appear as a sharp singlet around 5.1 ppm. The aromatic protons of the two phenyl rings will appear as a multiplet in the aromatic region.
Predicted ¹³C NMR Spectral Data
The table below details the predicted chemical shifts for the carbon atoms in this compound.
| Carbon | Predicted δ (ppm) | Assignment |
| C-1 | ~174 | C=O (Carboxamide) |
| C-2 | ~55 | α-CH |
| C-3 | ~30 | β-CH₂ |
| C-4 | ~25 | γ-CH₂ |
| C-5 | ~40 | δ-CH₂ |
| C=O (Cbz) | ~156 | 2 x C=O (Carbamate) |
| CH₂ (Cbz) | ~67 | 2 x Ph-CH₂-O |
| C (ipso, Cbz) | ~137 | 2 x Phenyl |
| CH (ortho, Cbz) | ~128.5 | 4 x Phenyl |
| CH (meta, Cbz) | ~128 | 4 x Phenyl |
| CH (para, Cbz) | ~128.3 | 2 x Phenyl |
Causality Behind Assignments:
-
Carbonyl Carbons: The carboxamide carbonyl (C-1) and the carbamate carbonyls of the Cbz groups are the most downfield signals due to the strong deshielding effect of the attached oxygen and nitrogen atoms.
-
α-Carbon (C-2): This carbon is attached to two heteroatoms (N and the carbonyl C) and is found around 55 ppm.
-
Aliphatic Carbons (C-3, C-4, C-5): These appear in the typical aliphatic region of the spectrum.
-
Cbz Group Carbons: The benzylic carbons are found around 67 ppm, while the aromatic carbons will appear in the 128-137 ppm range.
Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup (Example for a 500 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., 'zg30'). Key parameters include:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2-5 seconds
-
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). Key parameters include:
-
Spectral width: ~240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Assign the peaks based on chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.
-
Visualization of NMR Workflow
Caption: Workflow for NMR analysis of this compound.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce protonated or other adducted molecular ions with minimal fragmentation.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 429.1707 |
| [M+Na]⁺ | 451.1526 |
| [M+K]⁺ | 467.1266 |
Trustworthiness of Data: The calculated m/z values are based on the exact masses of the constituent elements and provide a high-confidence metric for confirming the compound's identity when compared against high-resolution mass spectrometry (HRMS) data.
Potential Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Common fragmentation pathways for Cbz-protected amino acids include the loss of the Cbz group or parts of it. For instance, the loss of a benzyl group (C₇H₇, 91.05 Da) or the entire benzyloxycarbonyl group (C₈H₇O₂, 135.04 Da) could be observed in tandem MS (MS/MS) experiments.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution for infusion or injection by diluting the stock solution to 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup (Example for ESI-QTOF MS):
-
Set the ionization mode to positive ion electrospray (ESI+).
-
Optimize the ESI source parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizer gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow: 8-10 L/min
-
Drying gas temperature: 180-220 °C
-
-
Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 100-1000).
-
Perform an external or internal calibration to ensure high mass accuracy.
-
-
Data Acquisition and Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion peaks corresponding to the predicted adducts ([M+H]⁺, [M+Na]⁺, etc.).
-
Compare the measured m/z values with the calculated exact masses. The mass error should ideally be less than 5 ppm for high-resolution instruments.
-
If further structural confirmation is needed, perform MS/MS analysis on the parent ion of interest to observe fragmentation patterns.
-
Visualization of MS Workflow
Caption: Workflow for mass spectrometry analysis of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and robust characterization of this compound. While the spectral data presented here are predictive, they are based on sound chemical principles and provide a reliable framework for researchers to interpret their experimental results. Adherence to the detailed protocols will ensure the acquisition of high-quality data, which is essential for the validation of this important chemical entity in research and development settings.
References
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
Navigating the Deprotection of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine: A Guide for Synthetic Chemists
In the intricate world of peptide synthesis and drug development, the selective removal of protecting groups is a critical step that dictates the success of a synthetic route. The benzyloxycarbonyl (Cbz or Z) group, a stalwart in amine protection, offers robust stability but requires specific conditions for its cleavage.[1][2][3] This guide provides a detailed exploration of the deprotection methods for N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a derivative of the non-proteinogenic amino acid homoglutamine, which is of interest in various therapeutic areas. We will delve into the mechanistic underpinnings of common deprotection strategies, offering field-proven protocols and insights to navigate the challenges associated with this transformation.
The Benzyloxycarbonyl Group: A Double-Edged Sword
The Cbz group has been a cornerstone of peptide chemistry since its introduction by Bergmann and Zervas.[2] Its widespread use stems from its ability to be introduced easily and its stability to a range of reaction conditions.[2][4] However, the simultaneous removal of two Cbz groups in a molecule like this compound requires careful consideration of the deprotection method to ensure high yield and purity of the desired L-homoglutamine. The primary methods for Cbz group removal fall into two main categories: catalytic hydrogenolysis and acidolysis.[5][6]
Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection
Catalytic hydrogenolysis is the most common and generally the mildest method for cleaving the Cbz group.[5][6] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3][5] The process releases the free amine, toluene, and carbon dioxide.[1][3]
Mechanism of Catalytic Hydrogenolysis
The reaction proceeds through the adsorption of the Cbz-protected amine onto the surface of the palladium catalyst. Hydrogen then adds across the benzylic C-O bond, leading to its cleavage. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the deprotected amine.
Caption: General workflow for Cbz deprotection by catalytic hydrogenolysis.
Protocol 1: Standard Catalytic Hydrogenation
This protocol outlines the standard procedure for the deprotection of this compound using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%[5]
-
Methanol or Ethanol[5]
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)[5]
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask.[5]
-
Carefully add 10% Pd/C catalyst to the solution.[2]
-
Seal the flask and flush the system with hydrogen gas.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude L-homoglutamine.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Catalytic Transfer Hydrogenation: A Safer Alternative
For laboratories not equipped for handling hydrogen gas, or for larger-scale reactions, catalytic transfer hydrogenation offers a safer and more convenient alternative.[5] This method utilizes a hydrogen donor in the presence of a palladium catalyst.[7] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[5][8]
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%[5]
-
Ammonium formate (3-5 equivalents)[5]
-
Methanol or Ethanol[5]
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol.[5]
-
Add 10% Pd/C to the solution.[5]
-
Add ammonium formate to the reaction mixture.[5]
-
Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent. To remove excess ammonium formate, the product can be taken up in an organic solvent and washed with saturated sodium chloride solution or purified by other appropriate methods.
Acidolysis: A Potent Alternative for Specific Substrates
Acid-mediated cleavage provides a powerful alternative for Cbz deprotection, especially when the substrate contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[6][9] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[4][9]
Mechanism of Acidolysis
The mechanism of acidolytic cleavage of the Cbz group is thought to proceed via protonation of the carbamate oxygen. This is followed by either an SN1 or SN2 pathway. In the SN1 pathway, a stable benzyl cation is formed, which is then trapped. In the SN2 pathway, a nucleophile, such as a bromide ion, attacks the benzylic carbon. The resulting unstable carbamic acid readily decarboxylates to give the free amine.[9]
Caption: General mechanism of Cbz deprotection via acidolysis with HBr in acetic acid.
Protocol 3: Deprotection with HBr in Acetic Acid
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)[9]
-
Glacial acetic acid (if dilution is needed)
-
Diethyl ether
Procedure:
-
Dissolve the this compound in a minimal amount of glacial acetic acid.[5]
-
Add the solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 2 to 16 hours.[5] The reaction time will depend on the specific substrate and should be monitored by TLC.
-
Upon completion, precipitate the product, the amine hydrobromide salt, by adding diethyl ether to the reaction mixture.[9]
-
Collect the precipitate by filtration and wash it with diethyl ether.[9]
-
Dry the product under vacuum. The free amine can be obtained by neutralization with a suitable base.
Comparison of Deprotection Methods
The choice of deprotection method is contingent on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH or EtOH, RT[2][5] | Mild conditions, high yields, clean reaction.[5] | Requires specialized hydrogenation equipment, potential for catalyst poisoning, incompatible with reducible functional groups.[6][10] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH or EtOH, RT[5] | Safer than using H₂ gas, convenient for various scales.[5] | May require removal of the hydrogen donor from the product. |
| Acidolysis | 33% HBr in AcOH, RT[9] | Rapid deprotection, suitable for substrates with groups sensitive to hydrogenation.[9] | Harsh and corrosive conditions, may affect other acid-labile protecting groups.[1][9] |
Troubleshooting and Key Considerations
-
Catalyst Inactivation: In catalytic hydrogenation, the catalyst can be poisoned by sulfur-containing compounds or other impurities.[6] Ensuring the purity of the starting material is crucial.
-
Incomplete Reaction: If the reaction stalls, adding fresh catalyst or increasing the hydrogen pressure (for hydrogenation) or temperature (for transfer hydrogenation) may be necessary.
-
Side Reactions in Acidolysis: The strong acidic conditions of HBr/AcOH can lead to side reactions if other acid-sensitive groups are present. Careful monitoring is essential.
-
Product Isolation: The final product, L-homoglutamine, is a free amino acid and may be highly soluble in water. Appropriate work-up and purification procedures, such as ion-exchange chromatography, may be required.
Conclusion
The deprotection of this compound is a key step in the synthesis of peptides and other molecules containing this non-proteinogenic amino acid. Both catalytic hydrogenolysis and acidolysis are effective methods for removing the Cbz groups. The choice between these methods should be made based on a careful analysis of the substrate's properties and the overall synthetic plan. By understanding the mechanisms and following robust protocols, researchers can confidently and efficiently deprotect this important building block for their research and development endeavors.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Published 2025-08-12. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Published 2025-08-06. Available from: [Link]
-
Unknown Source. Introduction and removal of alkyl protecting groups of several common amino groups. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Scientific Update. To Deprotect and Serve. Published 2023-02-22. Available from: [Link]
-
Andrew Sentell. "Towards the synthesis of poly(L-glutamine) study of the deprotection o". Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
Indian Journal of Chemistry. Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Available from: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]
-
PubMed. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin. Published 1978 May. Available from: [Link]
-
Letters in Organic Chemistry. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link]
-
Indian Journal of Chemistry. Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Published 2018-06-07. Available from: [Link]
- Google Patents. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Published 2025-06-30. Available from: [Link]
-
NIH. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Published 2019-05-02. Available from: [Link]
-
MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Published 2020-12-15. Available from: [Link]
-
European Patent Office. Protecting groups for asparagine and glutamine in peptide synthesis - EP 0292228 A2. Available from: [Link]
-
PubMed. Synthesis of protected 2-amino-2-deoxy-D-xylothionolactam derivatives and some aspects of their reactivity. Available from: [Link]
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- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
Application Note & Protocol Guide: Strategic Use of N2,N6-Protected L-Homoglutamine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the application of N2,N6-protected L-homoglutamine (hGln) analogs as building blocks in solid-phase peptide synthesis (SPPS). It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for orthogonal protection schemes, and field-proven protocols for successful incorporation and deprotection.
Introduction: The Rationale for Homoglutamine in Peptide Design
The synthesis of peptides with defined sequences is a fundamental pillar of modern biochemistry and drug discovery.[1] While the 20 proteinogenic amino acids form the basis of natural proteins, the incorporation of non-canonical amino acids like L-homoglutamine offers a powerful strategy to develop novel peptide-based therapeutics.[2][][4] Homoglutamine, a higher homolog of glutamine, extends the peptide backbone by a single methylene group. This seemingly subtle modification can profoundly impact a peptide's conformational properties, proteolytic stability, and receptor-binding affinity, making it a valuable tool for peptide optimization and the development of peptidomimetics.[]
Successful chemical synthesis of peptides requires a meticulous strategy of using protecting groups to temporarily mask reactive functional groups on the amino acid side chains and the α-amino group.[5][6] This prevents undesirable side reactions during peptide bond formation and ensures the integrity of the desired sequence.[7][8] L-homoglutamine presents a unique challenge as it possesses two primary amine functionalities: the α-amino group (N2) and the side-chain δ-amino group (N6). Both must be appropriately protected for controlled incorporation into a growing peptide chain.
This guide focuses on the use of derivatives where these amines are protected by the benzyloxycarbonyl (Cbz or Z) group , a classic and robust protecting group first introduced by Bergmann and Zervas, which ushered in the era of controlled peptide synthesis.[1][9][10]
The Building Block: Physicochemical Properties
For successful integration into an SPPS workflow, the α-amino group must bear a temporary protecting group compatible with the chosen chemistry (e.g., Fmoc for Fmoc/tBu strategy), while the side chain requires a semi-permanent protecting group (e.g., Cbz). The appropriate building block for this purpose is Nα-Fmoc-Nδ-Cbz-L-homoglutamine .
| Property | Details |
| Full Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(benzyloxycarbonyl)-L-homoglutamine |
| Common Abbreviation | Fmoc-L-hGln(Cbz)-OH |
| Molecular Formula | C35H32N2O7 |
| Molecular Weight | 592.64 g/mol |
| Typical Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). |
A Note on Nomenclature: While the topic is N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine (Cbz-hGln(Cbz)-OH), this derivative is unsuitable for stepwise solid-phase elongation. Its N-terminal Cbz group is not selectively removable under standard SPPS cycles. It is primarily useful for solution-phase synthesis or as the C-terminal residue in a fragment condensation strategy. This guide therefore adapts the core topic to the functionally relevant building block for SPPS: Fmoc-L-hGln(Cbz)-OH .
The Core Strategy: Orthogonal Protection in SPPS
Modern SPPS relies on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[7][11][12] The most prevalent strategy is the Fmoc/tBu approach.
-
Temporary Nα-Protection: The Fmoc group is used to protect the N-terminus. It is stable to acid but cleaved by a mild base (typically 20% piperidine in DMF) at each cycle to allow for chain elongation.[8][13]
-
Permanent Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), are used for side-chain protection. These remain intact during the base-mediated Fmoc removal but are cleaved simultaneously with the peptide from the resin during the final step using strong acid (e.g., Trifluoroacetic Acid, TFA).[8][14]
The benzyloxycarbonyl (Cbz) group on the homoglutamine side chain fits into this scheme as a "permanent" protecting group. While classically removed by catalytic hydrogenolysis, it is also labile to strong acids and can be cleaved during the final TFA cocktail treatment, although sometimes requiring more stringent conditions than tBu-based groups.[8][9][15]
Experimental Protocol 1: Incorporation of Fmoc-L-hGln(Cbz)-OH in Fmoc/tBu SPPS
This protocol details the standard cycle for coupling Fmoc-L-hGln(Cbz)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide, pre-swollen in DMF)
-
Fmoc-L-hGln(Cbz)-OH
-
Coupling Reagent: 0.5 M HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF
-
Base: 2 M DIPEA (N,N-Diisopropylethylamine) in NMP
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: DMF, DCM, Methanol (MeOH) of peptide synthesis grade
-
Kaiser Test Kit
Methodology:
-
Resin Preparation & N-Terminal Deprotection:
-
Begin with the peptide-resin from the previous cycle, which has a free N-terminal amine. If starting a new synthesis, the first step is the deprotection of the pre-loaded Fmoc-amino acid-resin.
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate the Fmoc-L-hGln(Cbz)-OH. For a 0.1 mmol scale synthesis, use:
-
Fmoc-L-hGln(Cbz)-OH (4 equivalents, 0.4 mmol, 237 mg)
-
0.5 M HBTU (4 equivalents, 0.8 mL)
-
2 M DIPEA (8 equivalents, 0.8 mL)
-
-
Vortex the activation mixture for 1-2 minutes. The solution should be clear and yellowish.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads and wash them thoroughly with DMF and MeOH.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies free amines, requiring a second coupling (recoupling) step.[16]
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the peptide-resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.[11] The resin is now ready for the deprotection of the newly added Fmoc-hGln(Cbz) residue to continue chain elongation.
-
Caption: Workflow for selective on-resin side-chain modification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Fmoc-hGln(Cbz)-OH | 1. Steric hindrance from the bulky protecting groups. 2. Aggregation of the growing peptide chain on the resin. [17] | 1. Recouple: Repeat the coupling step with a fresh batch of activated amino acid. 2. Change Reagents: Use a more potent coupling agent like HATU or COMU. [18] 3. Increase Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to disrupt aggregation. |
| Incomplete Cbz Removal During Final Cleavage | 1. The Cbz group is more stable to TFA than tBu-based groups. 2. Insufficient reaction time or TFA concentration. | 1. Extend Cleavage Time: Increase the TFA cleavage reaction time to 4-6 hours. 2. Post-Cleavage Hydrogenolysis: If cleavage is still incomplete, the purified peptide can be subjected to catalytic hydrogenolysis (e.g., H2, Pd/C in MeOH) if the sequence is compatible (no Cys or Met). [9][15][19] |
| Side Product Formation (e.g., alkylated Trp) | 1. Insufficient scavenging of reactive cations during cleavage. [14] 2. Cbz group cleavage can produce benzyl cations. | 1. Optimize Scavengers: Ensure the scavenger cocktail is appropriate for the peptide sequence. TIS is a universal scavenger for t-butyl cations. 2. Add Toluene: In some cases, adding a small amount of toluene to the cleavage cocktail can act as a competitive scavenger for benzyl cations. |
References
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
- Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Deriv
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. (n.d.). Alfa Chemistry.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Minimal Protection Str
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
- Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary.
- Differentiation of the side-chain protection strategy in SPPS. (n.d.).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). BenchChem.
- Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Peptide synthesis. (n.d.). Wikipedia.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. (2007). Biopolymers.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). The Journal of Organic Chemistry.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
- VI Protecting Groups and Orthogonal Protection Str
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025).
- Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. (2025).
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). (n.d.).
- Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. (2023). Molecules.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (2022).
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. (2024).
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022).
- Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). ChemSusChem.
- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. (n.d.). BOC Sciences.
- Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. (2025). Molecules.
- Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide. (n.d.).
- Peptides in Therapeutic Applic
- N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (2022).
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. alfachemic.com [alfachemic.com]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. drivehq.com [drivehq.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. biomatik.com [biomatik.com]
- 17. researchgate.net [researchgate.net]
- 18. mesalabs.com [mesalabs.com]
- 19. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
How to improve the yield of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine synthesis.
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Enhancing Your Synthesis Yield
Low yields in the synthesis of this compound can be frustrating. This section breaks down common issues, their underlying causes, and provides actionable solutions.
Issue 1: Low Overall Yield of this compound
Possible Cause A: Inefficient Protection of the Amine Groups
The core of this synthesis is the protection of the α-amino and ε-amino groups of L-homoglutamine using benzyl chloroformate (Cbz-Cl).[1][2] Incomplete reaction at either of these sites will inevitably lead to a mixture of products and a lower yield of the desired N2,N6-disubstituted product.
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Ensure at least two equivalents of benzyl chloroformate are used per equivalent of L-homoglutamine to drive the reaction towards complete disubstitution. A slight excess of Cbz-Cl may be beneficial, but a large excess can lead to purification challenges.
-
Base Selection and Concentration: The choice and amount of base are critical. The reaction, often performed under Schotten-Baumann conditions, requires a base to neutralize the HCl generated.[3][4][5]
-
Inorganic Bases: Sodium carbonate or sodium bicarbonate in an aqueous solution are common choices.[2] Ensure the pH of the reaction mixture is maintained in the optimal range (typically pH 8-10) throughout the addition of Cbz-Cl.
-
Organic Bases: In some cases, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent can be used.[6]
-
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions, such as the hydrolysis of benzyl chloroformate.[2] Allow the reaction to slowly warm to room temperature to ensure completion.
-
Vigorous Stirring: A biphasic Schotten-Baumann reaction requires vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating efficient reaction.[3][7]
Possible Cause B: Side Reactions Competing with the Main Reaction
Several side reactions can occur, consuming starting materials and reagents, thus lowering the yield of the desired product.
Troubleshooting Steps:
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl can react with water, especially at higher pH and temperatures, to form benzyl alcohol and HCl. Maintaining a low temperature and controlled addition of Cbz-Cl can minimize this.
-
Formation of Over-Alkylated Products: While less common with Cbz protection, ensuring controlled addition of the protecting agent is crucial.
-
Racemization: Although less of a concern for the protection of the starting amino acid itself, harsh basic conditions can potentially lead to some degree of racemization. Maintaining the recommended pH range is important.[8]
Issue 2: Difficult Purification and Isolation of the Final Product
Possible Cause: Presence of Multiple Byproducts
The presence of mono-protected L-homoglutamine, unreacted starting material, and byproducts from the hydrolysis of Cbz-Cl can complicate the purification process.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and confirm the consumption of the starting material.
-
Work-up Procedure:
-
Acidification: After the reaction is complete, carefully acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., HCl or citric acid). This will protonate the carboxylic acid group of the product, making it less soluble in water and facilitating its extraction into an organic solvent.
-
Extraction: Use an appropriate organic solvent, such as ethyl acetate or dichloromethane, for extraction. Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
-
Crystallization/Chromatography:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a reliable method for separating the desired product from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the Schotten-Baumann reaction in this synthesis?
A1: A two-phase system of water and a water-immiscible organic solvent is typically used.[3][7] Common choices for the organic phase include dichloromethane (DCM) or diethyl ether. The aqueous phase contains the L-homoglutamine and the base.
Q2: How can I confirm the successful synthesis of this compound?
A2: Characterization of the final product is essential. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and confirm the presence of the benzyloxycarbonyl groups and the homoglutamine backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the desired product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can show the characteristic peaks for the carbamate and carboxylic acid functional groups.
Q3: Can I use a different protecting group instead of Cbz?
A3: Yes, other amine protecting groups can be used, with the most common alternative being the tert-butyloxycarbonyl (Boc) group.[9] The choice of protecting group depends on the overall synthetic strategy and the deprotection conditions required for subsequent steps. Cbz groups are typically removed by hydrogenolysis, while Boc groups are removed under acidic conditions.[10]
Q4: What are the key safety precautions to take when working with benzyl chloroformate?
A4: Benzyl chloroformate is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of its reactivity with water and bases.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
L-Homoglutamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Diethyl Ether
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
Procedure:
-
Dissolution of L-Homoglutamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-homoglutamine (1 equivalent) in a 1M solution of sodium carbonate in water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (2.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a suitable stain). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with a small amount of diethyl ether to remove any excess unreacted benzyl chloroformate and benzyl alcohol.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the product may form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C initially, then warm to RT | Minimizes hydrolysis of Cbz-Cl and other side reactions. |
| pH | 8-10 | Ensures the amine groups are deprotonated and nucleophilic. |
| Cbz-Cl Equivalents | 2.1 - 2.2 | Drives the reaction to completion for disubstitution. |
| Stirring | Vigorous | Essential for efficient reaction in a biphasic system. |
Visualizing the Workflow
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
ResearchGate. (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for coupling reactions involving N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for coupling reactions involving N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine.
As Senior Application Scientists, we understand that the nuances of peptide synthesis, particularly with non-standard amino acids, can present unique challenges. This resource is designed to be a practical, field-proven guide to help you navigate and resolve common issues encountered during your experiments. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor solubility of this compound in my reaction solvent. What are my options?
A1: Cause & Effect: Poor solubility of the protected amino acid is a frequent culprit for incomplete or slow reactions. The two bulky, hydrophobic benzyloxycarbonyl (Cbz) groups on the homoglutamine derivative can significantly reduce its solubility in common peptide synthesis solvents. If the starting material is not fully dissolved, the effective concentration of the activated species will be low, leading to poor coupling efficiency.
Troubleshooting Protocol:
-
Solvent Screening: While Dimethylformamide (DMF) is a common choice, its solvating power can be insufficient for highly protected amino acids.[1][2] Consider the following solvents and mixtures:
-
N-Methyl-2-pyrrolidone (NMP): Often exhibits superior solvating properties for complex and protected peptides compared to DMF.[1][2]
-
Dimethyl Sulfoxide (DMSO): Can be added as a co-solvent (e.g., 10-20% v/v in DMF or NMP) to enhance the solubility of aggregated or difficult sequences.
-
Dichloromethane (DCM): While a good solvent for many protected amino acids, its polarity might be too low for this particular derivative. It is more commonly used in Boc-based solid-phase peptide synthesis (SPPS).[1][2]
-
-
Temperature Modification: Gently warming the reaction mixture (e.g., to 30-40°C) can improve solubility and reaction rates. However, monitor the reaction closely, as elevated temperatures can also increase the risk of side reactions, such as racemization.
-
Sonication: Applying sonication for short periods during the dissolution of the starting material can help break up aggregates and improve solubility.
Data Summary: Common Solvents in Peptide Synthesis
| Solvent | Polarity | Common Use | Considerations |
| DMF | High | Standard for SPPS | Can decompose to form amines |
| NMP | High | Alternative to DMF, often better solvation | Higher cost than DMF |
| DCM | Low | Common in Boc-SPPS | May not be polar enough for all protected amino acids |
| DMSO | High | Co-solvent for difficult sequences | Can be difficult to remove during workup |
Q2: My coupling reaction is sluggish or incomplete, even with good solubility. How do I choose the right coupling reagent?
A2: Expertise & Experience: The choice of coupling reagent is critical and depends on the steric hindrance of the amino acids being coupled and the desired reaction rate. For a bulky starting material like this compound, a highly efficient coupling reagent is recommended.
Coupling Reagent Selection Guide:
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are generally the most effective and fastest coupling reagents, especially for sterically hindered amino acids.[3] HATU is often considered the most reactive in this class due to the formation of a highly reactive OAt ester.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Also highly effective, with PyAOP being particularly useful for difficult couplings.[3]
-
Carbodiimides (e.g., DCC, DIC): While economical, these are generally slower and more prone to side reactions, such as dehydration of the side-chain amide (see Q3), when used alone. They are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[4]
Experimental Protocol: General Coupling Reaction
-
Dissolution: Dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate solvent (e.g., DMF or NMP).
-
Pre-activation (for Uronium/Phosphonium reagents): In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq.) in the reaction solvent. Allow to stand for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the solution of the amino acid and amine.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, proceed with a standard aqueous workup to remove excess reagents and byproducts.
Diagram: Logical Flow for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Q3: I am observing a side product with a mass loss of 18 Da. What is happening and how can I prevent it?
A3: Authoritative Grounding: This mass loss strongly suggests dehydration of the side-chain amide of homoglutamine to form a nitrile. This is a known side reaction for amino acids with side-chain amides, such as asparagine and glutamine, particularly when using carbodiimide coupling reagents without an additive.[4] The mechanism involves the formation of an O-acylisourea intermediate which can then be attacked by the amide nitrogen, leading to elimination of water.
Prevention Strategies:
-
Avoid Carbodiimides Alone: Do not use DCC or DIC without an additive.
-
Use Additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings can suppress nitrile formation by forming an active ester intermediate, which is less prone to this side reaction.
-
Switch to Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally less likely to cause dehydration of the side-chain amide.
Diagram: Side-Chain Dehydration Pathway
Caption: Simplified pathway of side-chain dehydration.
Q4: Could the homoglutamine side chain cyclize to form a lactam?
A4: Trustworthiness: Yes, intramolecular cyclization is a potential side reaction. Glutamine and glutamic acid are known to form pyroglutamic acid (a five-membered lactam).[5] Given that homoglutamine has an additional methylene group in its side chain, it could potentially cyclize to form a seven-membered lactam (an ε-lactam). This is more likely to occur if the N-terminal amine of a peptide is deprotected and the subsequent coupling is slow, allowing the free amine to attack the side-chain amide.
Minimization Techniques:
-
Efficient Coupling: Use a highly efficient and rapid coupling method (e.g., with HATU) to ensure that the intermolecular coupling is much faster than the potential intramolecular cyclization.
-
pH Control: Avoid prolonged exposure to strongly basic or acidic conditions, which can catalyze cyclization.
-
Protecting Group Strategy: The Cbz protecting group on the side-chain amine of this compound should prevent this side reaction. However, if this group is unintentionally cleaved, cyclization becomes a risk.
Q5: I am having difficulty purifying my final product by RP-HPLC. The peaks are broad and retention times are long. What can I do?
A5: Expertise & Experience: The two Cbz groups on your homoglutamine residue are bulky and hydrophobic, which can significantly increase the hydrophobicity of your peptide. This often leads to long retention times and poor peak shape on standard C18 columns. Additionally, the Cbz groups can contribute to aggregation.
Purification Protocol & Troubleshooting:
-
Modify the Gradient:
-
Initial Conditions: Start with a higher initial percentage of organic solvent (e.g., 20-30% acetonitrile) to ensure your compound binds to the column but does not precipitate.
-
Gradient Slope: Use a shallower gradient to improve the separation of your product from closely eluting impurities.
-
-
Change the Stationary Phase: If a C18 column gives poor results, consider a stationary phase with different selectivity:
-
C8 or C4 Column: A less hydrophobic stationary phase will reduce the retention time of your hydrophobic peptide.
-
Phenyl-Hexyl Column: Offers different selectivity through pi-pi interactions with the aromatic Cbz groups.
-
-
Adjust Mobile Phase Additives:
-
Formic Acid: Using 0.1% formic acid instead of 0.1% trifluoroacetic acid (TFA) can sometimes improve peak shape for certain peptides.
-
Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape and reduce retention times by decreasing mobile phase viscosity and improving mass transfer.
-
-
Sample Preparation: Ensure your crude peptide is fully dissolved before injection. If it is not soluble in the initial mobile phase, you may need to dissolve it in a small amount of a stronger solvent like DMF or DMSO and then dilute it.
Data Summary: RP-HPLC Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Broad Peaks | Poor mass transfer, aggregation | Increase column temperature, use a shallower gradient |
| Long Retention | High hydrophobicity of peptide | Use a less hydrophobic column (C8, C4), increase organic solvent % |
| Peak Tailing | Secondary interactions with silica | Use a high-purity silica column, switch mobile phase additive (e.g., formic acid) |
| Poor Resolution | Inadequate selectivity | Try a different stationary phase (e.g., Phenyl-Hexyl), optimize the gradient |
References
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: High-Performance Liquid Chromatography of Peptides and Proteins. Methods in Molecular Biology, vol 384. Humana Press.
-
Lund University Publications. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
RSC Publishing. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Retrieved from [Link]
-
RSC Publishing. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
-
IRIS - Unibo. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Retrieved from [Link]
-
PubMed. (2018). Asymmetric synthesis of (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives proper for solid-phase peptide coupling. Retrieved from [Link]
-
PubMed Central. (2010). Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. Retrieved from [Link]
-
Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]
-
ChemRxiv. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]
-
NIH. (n.d.). Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. Retrieved from [Link]
-
PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]
-
PubMed Central. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]
-
MDPI. (2009). Cyclization-activated Prodrugs. Retrieved from [Link]
-
PubMed. (2025). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. Retrieved from [Link]
-
NIH. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine
Welcome to our dedicated technical support center for the synthesis of N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine and its precursors?
A1: The most prevalent and critical side product to monitor is the formation of pyroglutamic acid derivatives. This intramolecular cyclization can occur both in the starting material, N-benzyloxycarbonyl-L-glutamic acid, during the formation of the anhydride intermediate, and in the final product, particularly under acidic or thermal stress. The N-terminal glutamic acid or homoglutamine residue can cyclize to form a stable five-membered lactam ring, releasing water or ammonia in the process.[1] This side reaction is a well-documented issue in peptide synthesis involving glutamine and its derivatives.[2]
Q2: How does the structure of L-homoglutamine affect the propensity for pyroglutamate formation compared to L-glutamine?
A2: While the fundamental mechanism of intramolecular cyclization to form a pyroglutamate derivative is the same for both L-homoglutamine and L-glutamine, the additional methylene group in the side chain of homoglutamine can influence the reaction kinetics. The formation of a six-membered ring in the case of homoglutamine is generally less kinetically and thermodynamically favorable than the formation of the five-membered pyroglutamate ring from glutamine. However, this does not eliminate the risk, and the reaction can still proceed, especially under harsh conditions.
Q3: What are the primary causes of pyroglutamate formation during the synthesis?
A3: Pyroglutamate formation is primarily catalyzed by:
-
Acidic Conditions: Protons can activate the side-chain amide or carboxyl group, facilitating the nucleophilic attack by the α-amino group.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the cyclization reaction. This is a significant concern during the synthesis of the N-benzyloxycarbonyl-L-glutamic anhydride intermediate, which often involves heating.
-
Extended Reaction Times: Prolonged exposure to even mildly acidic or basic conditions can lead to the accumulation of the pyroglutamate side product.
Q4: Can the benzyloxycarbonyl (Cbz) protecting group itself lead to side reactions?
A4: Yes, while the Cbz group is generally stable, side reactions can occur, particularly during its removal (deprotection). The most common issue is the formation of benzyl cations (C₆H₅CH₂⁺) under strongly acidic cleavage conditions (e.g., HBr in acetic acid). These cations can alkylate nucleophilic residues, such as tryptophan or methionine, if present in the molecule. In the context of this specific synthesis, the primary concern with the Cbz group is ensuring its complete and clean removal without affecting the final product's integrity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine.
| Issue | Potential Cause(s) | Recommended Solution(s) | Experimental Protocol |
| Low Yield of Final Product | 1. Incomplete formation of the N-Cbz-L-glutamic anhydride. 2. Competing side reactions (e.g., pyroglutamate formation). 3. Inefficient coupling of the anhydride with the amine. 4. Loss of product during workup and purification. | 1. Ensure complete dehydration during anhydride synthesis. 2. Maintain strict temperature and pH control. 3. Use an appropriate coupling agent or excess of the amine. 4. Optimize extraction and crystallization procedures. | See Protocol 1 for anhydride synthesis and Protocol 2 for the coupling reaction. |
| Presence of Pyroglutamate Impurity | 1. High temperatures during anhydride formation. 2. Acidic conditions during reaction or workup. 3. Prolonged reaction times. | 1. Use the minimum effective temperature for anhydride synthesis. 2. Neutralize the reaction mixture promptly after coupling. 3. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times. | See Protocol 3 for HPLC analysis of pyroglutamate. |
| Formation of Isomeric γ-Amide | The N-Cbz-L-glutamic anhydride has two electrophilic carbonyl centers (α and γ). Nucleophilic attack by the amine can occur at either position. | The regioselectivity of the ring-opening is influenced by the reaction conditions and the nucleophile. Generally, the α-carbonyl is more reactive. To favor the desired α-acylation, use a less hindered amine and conduct the reaction at low temperatures.[3] | See Protocol 2 for the coupling reaction with temperature control. |
| Incomplete Cbz-Protection | Insufficient amount of benzyl chloroformate or inadequate pH control during the protection of L-glutamic acid. | Use a slight excess of benzyl chloroformate and maintain the pH between 9-10 with careful addition of base.[4] | See Protocol 4 for N-protection of L-glutamic acid. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Glutamic Anhydride
This protocol describes the synthesis of the key intermediate, N-Cbz-L-glutamic anhydride, from N-Cbz-L-glutamic acid using acetic anhydride.
Materials:
-
N-Benzyloxycarbonyl-L-glutamic acid
-
Acetic anhydride
-
Dry chloroform
-
Dry diethyl ether
Procedure:
-
Dissolve N-benzyloxycarbonyl-L-glutamic acid in acetic anhydride.
-
Gently warm the mixture to 50-60°C with occasional shaking until complete dissolution occurs.
-
Remove the solvent in vacuo at 50-60°C.
-
Dissolve the residue in warm, dry chloroform and add dry diethyl ether.
-
Cool the solution to 0°C for 1 hour to induce crystallization.
-
Filter the crystalline N-benzyloxycarbonyl-L-glutamic anhydride and wash with cold, dry diethyl ether.
-
Dry the product under vacuum.
Causality: The use of acetic anhydride serves as a dehydrating agent to form the cyclic anhydride. The subsequent crystallization from a chloroform/ether mixture is crucial for purifying the anhydride from any unreacted starting material and acetic acid byproducts.[5]
Protocol 2: Synthesis of N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine
This protocol outlines the coupling of N-Cbz-L-glutamic anhydride with a protected amine to form the target molecule.
Materials:
-
N-Benzyloxycarbonyl-L-glutamic anhydride
-
N⁶-Benzyloxycarbonyl-L-lysine methyl ester (as an example of a protected amine)
-
Dry dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve N-benzyloxycarbonyl-L-glutamic anhydride in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N⁶-benzyloxycarbonyl-L-lysine methyl ester and a slight excess of TEA in dry DCM.
-
Add the amine solution dropwise to the anhydride solution at 0°C with constant stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The reaction is performed at low temperature to control the exothermicity of the reaction and to minimize the formation of the isomeric γ-amide. TEA is used as a base to neutralize the carboxylic acid formed upon ring-opening of the anhydride, driving the reaction to completion.
Protocol 3: HPLC Analysis of Pyroglutamate Impurity
This protocol provides a general method for the detection and quantification of pyroglutamic acid derivatives in your sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes.
Detection:
-
UV at 214 nm and 254 nm.
Procedure:
-
Prepare a standard solution of the pyroglutamate derivative for retention time comparison.
-
Dissolve the sample in the mobile phase A.
-
Inject the sample and run the HPLC gradient.
-
Identify the pyroglutamate peak by comparing its retention time with the standard. The pyroglutamate derivative is typically more polar than the desired product and will elute earlier.
Causality: The reverse-phase HPLC method separates compounds based on their hydrophobicity. The pyroglutamate derivative, being more polar due to the lactam formation, will have a shorter retention time on a C18 column compared to the more hydrophobic N²,N⁶-Bis(benzyloxycarbonyl)-L-homoglutamine.[6]
Protocol 4: N-protection of L-Glutamic Acid
This protocol describes the initial protection of L-glutamic acid with a benzyloxycarbonyl (Cbz) group.
Materials:
-
L-Glutamic acid
-
Benzyl chloroformate
-
Sodium hydroxide solution (e.g., 2N)
-
Ethyl acetate
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at 0°C.
-
While maintaining the pH between 9 and 10, add benzyl chloroformate dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours after the addition is complete.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold, dilute HCl.
-
Extract the N-Cbz-L-glutamic acid with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo to obtain the product, which can be further purified by recrystallization.
Causality: The reaction is carried out under basic conditions (Schotten-Baumann reaction) to deprotonate the amino group, making it a more potent nucleophile to attack the benzyl chloroformate. Maintaining the pH is critical to ensure efficient reaction and prevent side reactions.[4]
Visualizing Reaction Pathways
Formation of N-Cbz-L-Glutamic Anhydride and a Key Side Product
Caption: Synthesis of the anhydride intermediate and the formation of a pyroglutamate side product.
Coupling Reaction and Potential Isomeric Byproduct
Caption: The desired coupling reaction pathway and the potential formation of an isomeric side product.
References
-
Le Quesne, W. J., & Young, G. T. (1950). Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptides. Journal of the Chemical Society (Resumed), 1954-1959. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]
- Method for producing N-benzyloxy carbonyl glutamic acid. (2004).
- Method for producing N-benzyloxy carbonyl glutamic acid. (2007).
-
Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts. [Link]
-
Regioselective opening of N-Cbz glutamic and aspartic anhydrides with carbon nucleophiles. (2008). ResearchGate. [Link]
-
HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). (2011). Semantic Scholar. [Link]
-
Quantitative analysis of pyroglutamic acid in peptides. (1998). PubMed. [Link]
-
Comparative aspects of tissue glutamine and proline metabolism. (2001). PubMed. [Link]
-
Enzymatic cyclization of L-glutamine and L-glutaminyl peptides. (1963). PubMed. [Link]
-
Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. (2014). PubMed Central. [Link]
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. (2020). PubMed Central. [Link]
-
N-benzyloxycarbonyl-L-glutamic anhydride. (n.d.). PubChem. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. (2019). PubMed. [Link]
-
Cyclization reactions of N-terminal glutamine and glutamate residues in a polypeptide chain. (2017). ResearchGate. [Link]
-
Solution phase peptide synthesis : mechanism and end protection. (2020). YouTube. [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. [Link]
-
Solid Phase Peptide Synthesis Help. (2024). Reddit. [Link]
Sources
- 1. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid - Google Patents [patents.google.com]
- 5. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatographic Purification of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Welcome to the technical support center for the chromatographic purification of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
Introduction
This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine, where both the alpha-amino and side-chain amino groups are protected by benzyloxycarbonyl (Cbz or Z) groups. This protection strategy is common in peptide synthesis to prevent unwanted side reactions.[1][2] The Cbz group's stability under various conditions and its influence on the molecule's physicochemical properties, such as increased crystallinity, make it a valuable tool.[1][3] However, the purification of the fully protected homoglutamine derivative can present unique challenges. This guide will address these challenges with a focus on chromatographic techniques.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Problem 1: Poor Separation of the Target Compound from Starting Materials or Byproducts
Question: My column chromatography is not effectively separating this compound from unreacted starting materials (e.g., mono-protected homoglutamine) or other impurities. What can I do to improve the resolution?
Answer:
Poor resolution is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a logical approach to troubleshooting:
1. Re-evaluate Your Solvent System (Mobile Phase):
-
Polarity Adjustment: The polarity of your mobile phase is the most critical factor in achieving good separation on normal-phase silica gel. This compound is a relatively polar molecule due to the amide and carbamate functionalities, but the two benzyl groups add significant non-polar character.
-
If your compound elutes too quickly (high Rf in TLC): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., methanol, ethanol, or ethyl acetate) and increase the proportion of the less polar solvent (e.g., dichloromethane, chloroform, or hexanes).
-
If your compound elutes too slowly or not at all (low Rf in TLC): Your mobile phase is not polar enough. Gradually increase the concentration of the polar solvent.
-
-
Solvent Selectivity: Sometimes, a simple adjustment of polarity isn't enough. Different solvents, even with similar polarities, can interact differently with your compound and the stationary phase, leading to changes in selectivity.
-
Consider a Ternary System: Instead of a two-solvent system (e.g., Dichloromethane/Methanol), try a three-component system. For instance, adding a small amount of acetic acid (0.1-1%) can help to sharpen peaks of acidic or highly polar compounds by minimizing tailing on the silica. Conversely, a small amount of triethylamine can be beneficial if basic impurities are present.
-
Alternative Solvents: If you are using an Ethyl Acetate/Hexane system, consider switching to a Dichloromethane/Methanol system, or vice versa. These systems offer different selectivities.
-
2. Optimize the Stationary Phase and Column Packing:
-
Particle Size: Ensure you are using silica gel with an appropriate particle size for your application. For gravity or flash chromatography, a mesh size of 230-400 is standard. Finer particles will provide higher resolution but will also lead to higher backpressure.
-
Proper Packing: An improperly packed column will lead to band broadening and poor separation. Ensure the silica slurry is homogenous and that the bed is packed evenly without any cracks or channels.[4]
3. Adjust the Loading and Flow Rate:
-
Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be between 1-5% of the mass of the silica gel, depending on the difficulty of the separation.
-
Flow Rate: A slower flow rate generally allows for better equilibration between the mobile and stationary phases, leading to improved resolution. However, an excessively slow flow rate can lead to diffusion and band broadening. Find the optimal balance for your separation.
Workflow for Optimizing Separation:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Problem 2: Product Precipitation on the Column or During Solvent Evaporation
Question: My product seems to be precipitating either at the top of the column when I load it or during the evaporation of the collected fractions. How can I prevent this?
Answer:
Precipitation issues are often related to solubility. This compound is soluble in chloroform and methanol, but may have limited solubility in less polar solvents commonly used in chromatography.[5]
1. Addressing Precipitation During Loading:
-
Use a Stronger Loading Solvent: Dissolve your crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane or chloroform). However, be mindful that using too much of a strong solvent for loading can compromise the separation at the top of the column.
-
Dry Loading Technique: If precipitation is a significant issue, consider a dry loading method.
-
Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a small amount of silica gel or Celite to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your compound adsorbed onto the solid support.
-
Carefully load this powder onto the top of your packed column. This technique ensures that the compound is introduced to the column in a solid form and dissolves gradually as the mobile phase passes through, preventing precipitation.
-
2. Preventing Precipitation in Collected Fractions:
-
Solvent Composition of Fractions: If your product is eluting in a solvent system where it has low solubility (e.g., high hexane content), it may precipitate as the fraction is collected. While this can sometimes be a form of purification (crystallization), it can also lead to loss of product. If this is problematic, consider modifying your elution gradient to finish with a higher concentration of a more polar solvent to ensure the product remains in solution.
-
Post-Column Dilution: If precipitation is unavoidable, you can add a small amount of a good solvent (e.g., dichloromethane or methanol) to each collection tube before starting the chromatography.
Problem 3: The Cbz (Benzyloxycarbonyl) Protecting Group is Cleaved During Purification
Question: I am observing a byproduct that appears to be the deprotected or partially deprotected homoglutamine. Is it possible for the Cbz group to be cleaved on a silica gel column?
Answer:
While the Cbz group is generally stable, it can be sensitive to certain conditions.[1]
-
Acid Sensitivity: Silica gel is inherently acidic and can catalyze the cleavage of acid-labile protecting groups. While the Cbz group is more robust than a Boc group, prolonged exposure to acidic silica, especially with certain solvent systems, can lead to some degradation.[1][6]
-
Solution: Deactivate the silica gel. You can do this by preparing a slurry of silica in your mobile phase and adding 1% triethylamine (or another volatile base). Let this stir for about 30 minutes before packing the column. This will neutralize the acidic sites on the silica.
-
-
Solvent Choice: Avoid using protic solvents like methanol in high concentrations for extended periods if you suspect acid-catalyzed deprotection. While methanol is often necessary for elution, minimizing its concentration and the time the compound spends on the column can be beneficial.
-
Stability Check: Before running a large-scale purification, it's good practice to perform a stability test. Dissolve a small amount of your purified product in the intended mobile phase, add a small amount of silica gel, and stir for several hours. Monitor the mixture by TLC to see if any degradation occurs.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of this compound?
A good starting point for developing a solvent system is to use a mixture of a non-polar solvent and a polar solvent. Based on the structure, the following systems are recommended for initial TLC analysis:
-
System A: Ethyl Acetate / Hexanes
-
System B: Dichloromethane / Methanol
Start with a relatively low polarity (e.g., 20% Ethyl Acetate in Hexanes or 2% Methanol in Dichloromethane) and gradually increase the polarity until the Rf value of your target compound is in the range of 0.2-0.4.
Q2: How can I visualize this compound on a TLC plate?
Due to the presence of the benzyl groups, the compound is UV active. You can visualize it under a UV lamp at 254 nm. Additionally, you can use chemical stains for visualization:
-
Potassium Permanganate (KMnO4) stain: This is a general stain for compounds that can be oxidized.
-
Ninhydrin stain: This stain is typically used for free amines. If you see a spot with this stain, it could indicate that some deprotection of the Cbz groups has occurred.
Q3: Is HPLC a suitable method for purifying this compound?
Yes, High-Performance Liquid Chromatography (HPLC) can be an excellent method for achieving high purity, especially for smaller quantities or for final polishing of the product.
-
Mode: Reversed-phase HPLC (RP-HPLC) is typically the most suitable mode.
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water and acetonitrile or water and methanol is commonly used. Adding a small amount of a modifier like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase can improve peak shape.
Q4: What are the common impurities I should expect from the synthesis of this compound?
Common impurities can include:
-
Unreacted L-homoglutamine: This is very polar and will likely remain at the baseline of your TLC plate in most organic solvent systems.
-
Mono-protected intermediates: N2-(benzyloxycarbonyl)-L-homoglutamine or N6-(benzyloxycarbonyl)-L-homoglutamine. These will have different polarities than your desired product and should be separable by chromatography.
-
Benzyl alcohol: A byproduct from the decomposition of benzyl chloroformate. This is relatively non-polar and will elute quickly.
-
Over-acylated products: While less common, it's possible to have side reactions.
Q5: My purified product is an oil, but I expected a solid. What should I do?
The Cbz group is known to impart crystallinity to protected amino acids.[1][3] If your product is an oil, it may indicate the presence of residual solvent or impurities.
-
High Vacuum Drying: Ensure your product is thoroughly dried under high vacuum to remove all traces of solvent.
-
Trituration/Crystallization: Try dissolving the oil in a small amount of a good solvent (like dichloromethane) and then slowly adding a poor solvent (like hexanes or diethyl ether) until the solution becomes cloudy. Let it stand, or cool it, to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This is a representative protocol and should be adapted based on your TLC analysis.
-
Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material you have (aim for a 20:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Choose either wet or dry loading as described in the troubleshooting section.
-
For wet loading, dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent and carefully apply it to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 100 mL of 5% MeOH/DCM, then 100 mL of 10% MeOH/DCM) or as a continuous gradient if you have a gradient mixer.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum.
-
Data Presentation: Example Elution Table
| Step | Solvent System (e.g., MeOH in DCM) | Volume | Purpose |
| 1 | 0-2% | 2-3 column volumes | Elute non-polar impurities |
| 2 | 2-5% | 5-10 column volumes | Elute the target compound |
| 3 | 10-20% | 2-3 column volumes | Elute highly polar impurities |
References
- Vertex AI Search. This compound.
- Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
- Cytiva.
- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Santa Cruz Biotechnology. This compound | CAS 88462-80-0 | SCBT.
- Sigma-Aldrich.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Sigma-Aldrich.
- ResearchGate. Use of benzyloxycarbonyl (Z)-based fluorophilic tagging reagents in the purification of synthetic peptides | Request PDF.
- Waters.
- Organic Chemistry Portal. Cbz Protection - Common Conditions.
- GoldBio.
- Alfa Chemistry.
- ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Sigma-Aldrich.
- BLDpharm. 88462-80-0|this compound.
- BLDpharm. N5-((S)-5-(((benzyloxy)carbonyl)amino)-6-oxo-6-(phenylamino)hexyl).
Sources
Technical Support Center: N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Welcome to the technical support center for N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the storage, stability, and use of this reagent in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
For optimal stability and to ensure the longest possible shelf life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. While one supplier suggests a shelf life of 1095 days, this is contingent on proper storage.[1] To prevent degradation, avoid exposure to moisture and strong oxidizing agents.[2]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or dark location | Protects the compound from potential light-induced degradation. |
| Container | Tightly sealed | Prevents the ingress of moisture and atmospheric contaminants. |
Q2: What is the solubility of this compound?
This compound is reported to be soluble in chloroform and methanol.[1] For applications in peptide synthesis, it is typically dissolved in organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). It is advisable to prepare solutions fresh for each use to minimize the risk of degradation in solution.
Q3: What are the primary applications of this compound?
This compound is primarily used as a protected amino acid building block in peptide synthesis.[3] The benzyloxycarbonyl (Cbz or Z) groups protect the alpha- and epsilon-amino groups of the L-homoglutamine residue, preventing unwanted side reactions during peptide chain elongation.[3][4]
Q4: How can I assess the purity of my this compound sample?
The purity of the compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of amino acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.
It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.[5][6]
II. Troubleshooting Guide for Experimental Applications
This section provides solutions to potential issues encountered during the use of this compound in peptide synthesis.
Issue 1: Low Coupling Efficiency
Q: I am observing incomplete coupling of this compound in my solid-phase peptide synthesis (SPPS). What could be the cause and how can I resolve it?
A: Low coupling efficiency can stem from several factors. Here is a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky Cbz protecting groups can sometimes hinder the coupling reaction.
-
Solution: Perform a "double coupling" by repeating the coupling step with fresh reagents to drive the reaction to completion.[7]
-
-
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, preventing access of the activated amino acid.
-
Solution: Incorporate structure-disrupting solvents such as NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation and reduce aggregation.[7]
-
-
Inefficient Activation: The method used to activate the carboxylic acid of the protected homoglutamine may not be optimal.
-
Solution: Switch to a more potent activating agent like HATU, HBTU, or HCTU, which are known to be highly effective for coupling sterically hindered amino acids.[7]
-
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
Issue 2: Unexpected Side Products After Final Cleavage
Q: After cleaving my peptide from the resin, I observe unexpected peaks in my HPLC/LC-MS analysis. What could be the source of these impurities?
A: The presence of unexpected side products can often be traced back to the deprotection of the Cbz groups or side reactions during cleavage.
Possible Causes and Solutions:
-
Incomplete Cbz Deprotection: The conditions used for removing the Cbz groups may not have been sufficient for complete deprotection.
-
Solution: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ with Pd/C catalyst).[3][8] Ensure the catalyst is active and the reaction is allowed to proceed to completion. An alternative is using strong acidic conditions like HBr in acetic acid, but this may affect other acid-labile protecting groups.[3][8]
-
-
Side Reactions During Acidic Cleavage: If using a strong acid to remove other protecting groups (like Boc), the benzyl cation formed from the Cbz group can lead to alkylation of sensitive residues like tryptophan or methionine.
-
Solution: While Cbz is generally stable to the milder acids used for Boc deprotection, harsher acidic conditions for final cleavage can cleave the Cbz group.[9] If this is the case, ensure that appropriate scavengers are included in the cleavage cocktail to trap reactive cations.
-
General Deprotection Workflow
Caption: Common methods for Cbz group deprotection.
Issue 3: Racemization
Q: I suspect racemization of the homoglutamine residue during coupling. How can I minimize this?
A: Racemization is a potential side reaction, especially with certain activation methods.
Possible Causes and Solutions:
-
Over-activation or Prolonged Activation: Leaving the activated amino acid for too long before coupling can increase the risk of racemization.
-
Solution: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
-
Excess Base: The use of excess base during coupling can promote racemization.
-
Solution: Use a weaker base or a stoichiometric amount of base relative to the amino acid.[7]
-
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.
-
Solution: Utilize a coupling reagent combination known for low racemization, such as DIC/Oxyma.[7]
-
By carefully controlling the reaction conditions, the risk of racemization can be significantly reduced, ensuring the chiral integrity of your final peptide.
III. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Carbobenzyloxy-L-Glutamine, 99%. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Comparative Guide to N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine and Fmoc-Protected Homoglutamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex sequences. This guide offers an in-depth technical comparison between two key building blocks for incorporating L-homoglutamine (Hgl) into peptide chains: N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine and Fmoc-protected L-homoglutamine. This analysis is grounded in the fundamental principles of peptide chemistry, supported by established experimental practices, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Distinctions in Synthetic Strategy
The primary difference between utilizing Cbz-protected and Fmoc-protected homoglutamine lies in the orthogonal deprotection strategies they command. The benzyloxycarbonyl (Cbz or Z) group is traditionally removed under reductive conditions (catalytic hydrogenolysis) or strong acidic conditions, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions, typically a piperidine solution.[1][2] This fundamental difference dictates the entire approach to solid-phase peptide synthesis (SPPS), including the choice of resin, side-chain protecting groups for other amino acids, and the final cleavage cocktail.
| Characteristic | This compound | Fmoc-L-homoglutamine |
| α-Amino Protection | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyloxycarbonyl (Cbz) | Typically Trityl (Trt) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd/C) or strong acid (e.g., HBr/AcOH)[3][4] | Base (e.g., 20% piperidine in DMF)[5] |
| Typical Synthesis Strategy | Primarily solution-phase synthesis; limited use in SPPS[6] | Gold standard for Solid-Phase Peptide Synthesis (SPPS)[7] |
| Orthogonality | Orthogonal to Boc (acid-labile) and some base-labile groups.[2] Quasi-orthogonal with Fmoc.[2] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[7] |
| Key Advantages | Crystalline derivatives aid in purification in solution-phase.[8] | Milder deprotection conditions preserve sensitive modifications.[9] Automation-friendly. High coupling yields are typical.[10] |
| Potential Side Reactions | Incomplete deprotection; potential for side reactions with sulfur-containing residues.[1] | Diketopiperazine formation at the dipeptide stage.[11] Aspartimide formation in susceptible sequences.[11] |
Delving into the Chemistry: A Mechanistic Overview
A foundational understanding of the protection and deprotection mechanisms is crucial for troubleshooting and optimizing peptide synthesis.
The Enduring Guardian: Benzyloxycarbonyl (Cbz) Group
Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry, particularly in solution-phase synthesis.[8] It is introduced by reacting the amino group with benzyl chloroformate.
Deprotection of Cbz: The most common and cleanest method for Cbz removal is catalytic hydrogenolysis.[12] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, which generates an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.
Caption: Base-catalyzed deprotection of the Fmoc group.
Performance in Peptide Synthesis: A Comparative Analysis
This compound: The Solution-Phase Veteran
The use of a Cbz group for both the α-amino and the side-chain amide of homoglutamine presents a robust protection strategy, particularly for solution-phase synthesis where crystallization can be used for purification. [8] Coupling Efficiency: In solution, coupling reactions with Cbz-protected amino acids are well-established and generally efficient. However, in the context of SPPS, the use of Cbz protection is less common. The repetitive strong acid or hydrogenation steps required for deprotection are often incompatible with standard solid supports and many side-chain protecting groups. [6] Side Reactions: The primary concern with the homoglutamine side chain is the potential for dehydration to form a nitrile or cyclization to form a pyro-homoglutamyl residue, analogous to pyroglutamate formation from glutamine. [11][13]While the Cbz group on the side-chain amide offers protection, its removal conditions need to be carefully considered. Strong acidic cleavage could potentially promote these side reactions.
Orthogonality and Synthetic Strategy: An orthogonal protection scheme can be devised where the α-Cbz group is removed by hydrogenolysis, while acid-labile side-chain protecting groups (like Boc) on other residues remain intact. [2]This allows for a segment condensation strategy in solution. However, the side-chain Cbz on homoglutamine would be removed concurrently, which may or may not be desired depending on the synthetic plan.
Fmoc-Protected Homoglutamine: The SPPS Champion
For solid-phase peptide synthesis, the Fmoc strategy is overwhelmingly preferred. [7]For homoglutamine, this would typically involve an Fmoc-protected α-amino group and a trityl (Trt) protected side-chain amide, i.e., Fmoc-L-Hgl(Trt)-OH.
Coupling Efficiency: Fmoc-amino acids, including those with bulky Trt-protected side chains like Fmoc-Gln(Trt)-OH, generally exhibit high coupling efficiencies in SPPS, often exceeding 99% with modern coupling reagents like HBTU or HATU. [10]The Trt group also enhances the solubility of the amino acid derivative in common SPPS solvents like DMF. Prevention of Side Reactions: The bulky trityl group on the side-chain amide of homoglutamine is highly effective at preventing both dehydration to the nitrile and pyro-homoglutamate formation during the repetitive basic deprotection and neutral coupling steps of SPPS. [10]This is a significant advantage over using an unprotected or less sterically hindered protected side chain.
Purity and Yield: The mild, repetitive deprotection of the Fmoc group, coupled with the stability of the Trt side-chain protection until the final strong acid cleavage, generally leads to higher purity crude peptides and better overall yields, especially for longer and more complex sequences. [10]
Experimental Protocols
The following are generalized, step-by-step protocols for the incorporation of Cbz- and Fmoc-protected homoglutamine in peptide synthesis.
Protocol 1: Coupling of this compound in Solution-Phase Synthesis
This protocol outlines a typical coupling step in a solution-phase synthesis using a carbodiimide-mediated activation.
Materials:
-
N-terminally deprotected peptide-ester
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the N-terminally deprotected peptide-ester in DMF or DCM.
-
In a separate flask, dissolve this compound (1.2 eq) and HOBt (1.2 eq) in DMF.
-
Cool the amino acid solution to 0 °C and add DCC (1.2 eq) or EDC (1.2 eq).
-
Stir the activation mixture at 0 °C for 30 minutes.
-
Add the activated Cbz-homoglutamine solution to the peptide-ester solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Proceed with standard aqueous workup and purification by column chromatography.
Caption: Workflow for solution-phase coupling of Cbz-Hgl.
Protocol 2: Coupling of Fmoc-L-Hgl(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard automated or manual SPPS cycle for incorporating Fmoc-L-Hgl(Trt)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Hgl(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
DMF
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-L-Hgl(Trt)-OH (4 eq) with a coupling reagent like HBTU (3.9 eq) and a base like DIPEA (8 eq) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat the cycle for the next amino acid.
Caption: A single cycle of Fmoc-SPPS for Hgl incorporation.
Conclusion and Recommendation
The choice between this compound and Fmoc-protected homoglutamine is fundamentally a choice between synthetic strategies.
For solution-phase synthesis , particularly for shorter peptides or fragment condensation where intermediates can be purified by crystallization, the Cbz-protected derivative is a viable and historically proven option. Its robust protection allows for the use of a wide range of coupling conditions.
However, for the vast majority of modern peptide synthesis applications, especially for longer peptides and those requiring high throughput or automation, Fmoc-protected homoglutamine (as Fmoc-L-Hgl(Trt)-OH) is the unequivocally superior choice . The mild, orthogonal Fmoc/tBu strategy minimizes side reactions, is compatible with a wider range of sensitive functional groups, and consistently delivers higher yields and purities in the context of solid-phase peptide synthesis. The use of the Trt group for side-chain protection is critical for preventing common glutamine-related side reactions and enhancing solubility, making it the recommended approach for the successful incorporation of homoglutamine into synthetic peptides.
References
-
Aapptec Peptides. (n.d.). CAS 132327-80-1;Fmoc-L-Gln(Trt)-OH. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Fundação de Amparo à Pesquisa do Estado de São Paulo. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 585-596.
- Góngora-Benítez, M., et al. (2014). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. International Journal of Molecular Sciences, 15(5), 7705-7721.
-
AAPPTec. (n.d.). Peptide Purification. [Link]
- Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(18), 5076-5080.
- Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2025, August 7). Technical Disclosure Commons.
- Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding Fmoc-Gln-OH from China. [Link]
- Houben-Weyl. (2003). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Vol. E 22b.
- Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. (n.d.).
- Production of peptides containing poly-gly sequences using fmoc chemistry. (2010).
- Synthetic method for N(2)-L-alanyl-L-glutamine dipeptide. (n.d.).
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 241-271.
- Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025, August 7).
- Albericio, F., et al. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. International Journal of Peptide and Protein Research, 35(3), 284-286.
- Stone, K. L., & Williams, K. R. (1993). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Methods in Molecular Biology, 17, 1-14.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. (2025, August 6).
- Dolan, J. W. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Lee, H., et al. (2018). Ion Mobility Signatures of Glutamine-Containing Tryptic Peptides in the Gas Phase. Mass Spectrometry Letters, 9(1), 1-5.
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
- Orthogonal protecting group strategies in carbohydrate chemistry. (2025, August 7).
- Optimized monomer-based synthesis of poly-N-amino peptides. (n.d.). ChemRxiv.
- A side-reaction in the SPPS of Trp-containing peptides. (1995). Tetrahedron Letters, 36(40), 7249-7252.
- Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. (2016). Journal of The American Society for Mass Spectrometry, 27(11), 1829-1839.
- Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Preparation of Nitriles. (n.d.). Chemistry LibreTexts.
- Clark, J. (n.d.).
- Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. (2023). International Journal of Mass Spectrometry, 485, 117001.
Sources
- 1. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. tdcommons.org [tdcommons.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Purity of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible scientific outcomes are built. N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block in the synthesis of complex peptides and peptidomimetics, is no exception. Impurities, whether they be diastereomers, incompletely protected starting materials, or byproducts of the synthesis, can have profound and often unforeseen consequences on the final product's efficacy and safety.[][2]
This guide provides an in-depth comparison of analytical methods for validating the chemical and chiral purity of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment. All methodologies are presented in alignment with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[2][3][4]
The Criticality of Purity: Why a Multi-Pronged Approach is Essential
The molecular structure of this compound presents several analytical challenges. The presence of two benzyloxycarbonyl (Cbz) protecting groups and a chiral center necessitates a multifaceted analytical strategy.[] A single method is often insufficient to comprehensively assess its purity. Therefore, we advocate for a combination of chromatographic and spectroscopic techniques to ensure a complete purity profile.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like this compound. We will explore two critical applications of HPLC: reversed-phase for determining chemical purity and chiral chromatography for assessing enantiomeric purity.
A. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This technique is excellent for separating the target compound from potential impurities that differ in polarity, such as starting materials or byproducts with fewer protecting groups.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
The C18 column is a versatile and robust choice for separating a wide range of hydrophobic compounds.
-
A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities within a reasonable timeframe.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and resolution for the acidic analyte.
-
UV detection at 254 nm is suitable for detecting the aromatic rings of the benzyloxycarbonyl protecting groups.
Data Presentation:
| Parameter | Typical Specification |
| Purity by HPLC | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
B. Chiral HPLC for Enantiomeric Purity
Principle: The presence of a chiral center in L-homoglutamine necessitates the assessment of enantiomeric purity to ensure the absence of the D-enantiomer. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly effective for the separation of N-protected amino acids.[6][7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralpak IA or equivalent polysaccharide-based chiral stationary phase, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, provide excellent enantioselectivity for a wide range of chiral compounds, including N-protected amino acids.[6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
A normal-phase mobile system (hexane/isopropanol) is typically used with these columns to achieve optimal separation.
-
The addition of a small amount of a strong acid like TFA can improve peak shape and resolution.
Data Presentation:
| Parameter | Typical Specification |
| Enantiomeric Purity (L-isomer) | ≥ 99.5% |
| D-isomer | ≤ 0.5% |
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, confirming its identity and providing an orthogonal assessment of its purity.
A. ¹H NMR Spectroscopy
Principle: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum should show characteristic signals for the aromatic protons of the Cbz groups, the protons of the homoglutamine backbone, and the amide protons.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Expected Chemical Shifts (in DMSO-d₆):
-
δ 10.0-8.0 (br s): Amide protons.
-
δ 7.4-7.2 (m): Aromatic protons of the two Cbz groups.
-
δ 5.1 (s): Methylene protons of the two Cbz groups (O-CH₂-Ph).
-
δ 4.2-3.9 (m): α-proton of the homoglutamine backbone.
-
δ 3.2-2.8 (m): Protons on the carbon adjacent to the side-chain amide.
-
δ 2.2-1.5 (m): Methylene protons of the homoglutamine side chain.
Rationale for Experimental Choices:
-
A high-field NMR (≥ 400 MHz) is recommended for better signal dispersion and resolution.
-
DMSO-d₆ is often a good solvent choice as it can solubilize the compound well and the amide protons are typically well-resolved.
B. ¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Experimental Protocol:
-
Instrumentation: A 100 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Same as for ¹H NMR.
Expected Chemical Shift Ranges (in DMSO-d₆):
-
δ 173-170: Carboxylic acid and amide carbonyl carbons.
-
δ 157-155: Carbonyl carbons of the Cbz groups.
-
δ 138-127: Aromatic carbons of the Cbz groups.
-
δ 66-64: Methylene carbons of the Cbz groups (O-CH₂-Ph).
-
δ 55-52: α-carbon of the homoglutamine backbone.
-
δ 40-20: Methylene carbons of the homoglutamine side chain.
III. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound, providing strong evidence for its identity.
Principle: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like protected amino acids. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Experimental Protocol:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Positive or negative ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile and infuse it directly into the mass spectrometer or inject it via an HPLC system.
Expected Results:
-
Molecular Formula: C₂₂H₂₄N₂O₇
-
Exact Mass: 428.1584
-
Expected Ions:
-
[M+H]⁺: 429.1658
-
[M+Na]⁺: 451.1478
-
[M-H]⁻: 427.1510
-
Rationale for Experimental Choices:
-
ESI-MS is the preferred method due to its soft ionization, which minimizes fragmentation and provides a clear molecular ion peak.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecule.
IV. Comprehensive Purity Validation Workflow
A robust purity validation strategy should integrate these techniques in a logical sequence.
Sources
- 2. nbinno.com [nbinno.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 6. gmp-navigator.com [gmp-navigator.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides Synthesized with N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the incorporation of non-standard amino acids is a critical strategy for modulating biological activity, enhancing stability, and exploring novel chemical space. L-Homoglutamine (Hgn), a homolog of L-glutamine with an additional methylene group in its side chain, is one such residue of interest. This guide provides an in-depth technical comparison of synthesizing and characterizing peptides containing homoglutamine, with a focus on the use of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine. We will objectively compare its performance with modern alternatives, supported by established principles of peptide chemistry and illustrative experimental workflows.
Introduction: The Significance of Homoglutamine and its Protection in Peptide Synthesis
The subtle structural modification of extending the side chain of glutamine to homoglutamine can lead to significant changes in the conformational properties and biological function of a peptide. However, the synthesis of peptides containing homoglutamine is not without its challenges. The side-chain amide group, like that of glutamine, is susceptible to undesirable side reactions during solid-phase peptide synthesis (SPPS), such as dehydration to a nitrile or cyclization to a pyroglutamate-like lactam. Therefore, the choice of protecting groups for both the α-amino group and the side-chain amide is a critical determinant of the synthesis's success, directly impacting the final purity and yield of the target peptide.[1]
This guide will focus on a "classical" approach utilizing this compound, where both the α-amino and δ-amido groups are protected by benzyloxycarbonyl (Cbz or Z) groups. We will compare this to the more contemporary and widely adopted Fmoc/tBu strategy, specifically using Fmoc-L-homoglutamine(Trt)-OH.
The this compound Approach: A Boc/Cbz Orthogonal Strategy
The use of this compound is typically employed within a Boc-based solid-phase peptide synthesis (SPPS) strategy. In this scheme, the temporary α-amino protecting group is the acid-labile tert-Butoxycarbonyl (Boc) group, while the "permanent" side-chain protecting groups are often benzyl-based, like Cbz.[2] This is considered a "quasi-orthogonal" system, as both types of protecting groups are removed by acidic conditions, but with different strengths of acid required.[1]
The Cbz group is a well-established protecting group known for its stability under a range of conditions.[3][4] Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd), catalytic transfer hydrogenation, or strong acids like HBr in acetic acid.[5][6][7]
Logical Workflow for Peptide Synthesis using a Boc/Cbz Strategy
Caption: Boc/Cbz SPPS workflow for homoglutamine incorporation.
The Modern Alternative: The Fmoc/Trt Strategy
The more prevalent approach in modern peptide synthesis is the Fmoc/tBu strategy.[8] For incorporating homoglutamine, this would involve using N-α-Fmoc-L-homoglutamine(N-δ-trityl)-OH (Fmoc-Hgn(Trt)-OH). The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile α-amino protecting group, offering true orthogonality with the acid-labile trityl (Trt) side-chain protecting group.[9]
The bulky trityl group is highly effective at preventing the aforementioned side reactions of the side-chain amide and enhances the solubility of the protected amino acid.[10]
Logical Workflow for Peptide Synthesis using an Fmoc/Trt Strategy
Caption: Fmoc/Trt SPPS workflow for homoglutamine incorporation.
Performance Comparison: A Data-Informed Perspective
| Parameter | This compound (in Boc SPPS) | Fmoc-L-homoglutamine(Trt)-OH (in Fmoc SPPS) |
| Expected Crude Purity (by HPLC) | 60-85% | 70-95% |
| Typical Major Impurities | Deletion sequences, by-products from strong acid cleavage. | Deletion sequences, piperidine adducts (minimal with Trt). |
| Synthesis Time | Longer due to separate deprotection steps for Boc and Cbz. | Faster due to streamlined deprotection and cleavage. |
| Purification Complexity | Potentially higher due to more diverse side products. | Generally lower due to cleaner crude product. |
| Side Reaction Prevention | Cbz group offers good protection against side-chain reactions. | The bulky Trt group is highly effective in preventing pyroglutamate-like formation.[10] |
| Deprotection Conditions | Requires harsh acids (HF, TFMSA) for final cleavage and catalytic hydrogenation for Cbz removal.[11] | Milder final cleavage with TFA.[8] |
| Orthogonality | Quasi-orthogonal (both acid-labile at different strengths).[1] | Fully orthogonal (base-labile Fmoc, acid-labile Trt).[9] |
Experimental Protocols
Protocol 1: Synthesis of a Homoglutamine-Containing Peptide using this compound (Boc/Cbz Strategy)
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Hgn-Gly) on a Merrifield resin.
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling (Boc-Gly-OH): Couple Boc-Gly-OH to the resin using a standard DCC/HOBt or DIC/HOBt activation method.
-
Boc Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Second Amino Acid Coupling (Boc-Hgn(Cbz)-OH):
-
Synthesize Boc-Hgn(Cbz)-OH by protecting the α-amino group of N6-benzyloxycarbonyl-L-homoglutamine with Boc-anhydride.
-
Couple the resulting Boc-Hgn(Cbz)-OH using an appropriate activation method (e.g., HBTU/DIEA).
-
-
Repeat Boc Deprotection and Neutralization.
-
Third Amino Acid Coupling (Boc-Ala-OH): Couple Boc-Ala-OH.
-
Final Boc Deprotection.
-
On-Resin Cbz Deprotection (Catalytic Transfer Hydrogenation):
-
Swell the peptide-resin in a suitable solvent like DMF or methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., ammonium formate).
-
Stir the reaction mixture at room temperature until deprotection is complete (monitored by HPLC-MS of a small cleaved sample).
-
-
Peptide Cleavage: Cleave the peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification and Characterization: Purify the peptide by preparative RP-HPLC and characterize by analytical HPLC, mass spectrometry, and NMR.
Protocol 2: Synthesis of a Homoglutamine-Containing Peptide using Fmoc-L-homoglutamine(Trt)-OH (Fmoc/Trt Strategy)
This protocol describes the synthesis of the same model tripeptide (Ala-Hgn-Gly) on a Rink Amide resin.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling (Fmoc-Gly-OH): Couple Fmoc-Gly-OH using a standard activator like HBTU/DIEA.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Wash: Thoroughly wash the resin with DMF.
-
Second Amino Acid Coupling (Fmoc-Hgn(Trt)-OH): Couple commercially available Fmoc-L-HomoGln(Trt)-OH using an activator.
-
Repeat Fmoc Deprotection and Wash.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Couple Fmoc-Ala-OH.
-
Final Fmoc Deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification and Characterization: Purify and characterize as described in Protocol 1.
Characterization of Homoglutamine-Containing Peptides
Regardless of the synthetic strategy, rigorous characterization of the final peptide is essential to confirm its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude and purified peptide.
-
Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% TFA.
-
Expected Results: The Fmoc/Trt strategy is generally expected to yield a cleaner crude product with a more prominent main peak compared to the Boc/Cbz strategy.[12] The latter may show more side products due to the harsher deprotection steps.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the target peptide. MS can also help identify impurities observed in the HPLC chromatogram. Deamidation of the homoglutamine side chain can be detected as a mass increase of approximately 1 Da.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the peptide.
-
Experiments: 1D ¹H NMR can give a general fingerprint of the peptide. 2D experiments like COSY, TOCSY, and NOESY are used to assign specific proton resonances and determine the peptide's conformation in solution.
-
Homoglutamine Signature: The additional methylene group in the homoglutamine side chain will give rise to distinct signals in the NMR spectrum, which can be assigned through 2D NMR experiments.
Conclusion
The synthesis of peptides containing homoglutamine can be successfully achieved using both the "classical" Boc/Cbz strategy with this compound and the modern Fmoc/Trt approach with Fmoc-L-homoglutamine(Trt)-OH.
The Fmoc/Trt strategy offers significant advantages in terms of milder reaction conditions, higher expected crude purity, and a more streamlined workflow, making it the preferred method for most applications.[8] The full orthogonality of the protecting groups simplifies the synthesis and reduces the likelihood of side reactions during deprotection.
The Boc/Cbz strategy , while requiring more demanding deprotection steps (catalytic hydrogenation and strong acids), remains a viable option, particularly for solution-phase synthesis or when specific chemical compatibility is required. The Cbz group provides robust protection, but the overall process is more labor-intensive and may lead to a more complex impurity profile.
Ultimately, the choice of synthetic strategy will depend on the specific requirements of the research, including the scale of the synthesis, the complexity of the peptide sequence, and the available laboratory infrastructure. In all cases, rigorous characterization by HPLC, mass spectrometry, and NMR is essential to ensure the quality and integrity of the final homoglutamine-containing peptide.
References
-
Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(7), 504–508. [Link]
-
Total-Synthesis.com. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492. [Link]
-
NPTEL IIT Kharagpur. (2020, July 13). Lecture 7 : Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
-
Singh, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. The Journal of Organic Chemistry, 89(1), 478-483. [Link]
-
Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of peptide research, 51(3), 194-200. [Link]
-
Stanway-Gordon, H. A., Graham, J. S., & Waring, M. J. (2021). On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries. Angewandte Chemie International Edition, 60(52), 27009-27014. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-based materials (pp. 19-43). Springer, Berlin, Heidelberg. [Link]
-
Tsimvrakidis, P., & Tzakos, A. G. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5988. [Link]
-
Corzana, F., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Digital.CSIC. [Link]
-
Patel, R. N., et al. (1993). Enantioselective enzymatic cleavage of N-benzyloxycarbonyl groups. Enzyme and Microbial Technology, 15(12), 1014-1021. [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Kumar, R. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]
-
Gracia, J., et al. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 299. [Link]
-
Albericio, F., et al. (2010). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2010(25), 4875-4880. [Link]
-
Schneider, R., et al. (2011). Structural characterization of polyglutamine fibrils by solid-state NMR spectroscopy. Journal of molecular biology, 412(1), 121-136. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Cortes-Clerget, M., et al. (2017). A tandem deprotection/coupling sequence for peptide synthesis in water at room temperature. Green Chemistry, 19(18), 4265-4269. [Link]
-
Schneider, R., et al. (2011). Structural Characterization of Polyglutamine Fibrils by Solid-State NMR Spectroscopy. MPG.PuRe. [Link]
-
Tatton, A. S., et al. (2018). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy. Chemical Communications, 54(75), 10580-10583. [Link]
-
Hedström, M. (2013). Protein Identification and Characterization through Peptide Mass Spectrometry. SLU Library. [Link]
-
Strader, M. B., et al. (2013). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of proteomics, 91, 473-483. [Link]
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- 6. chemistry.mdma.ch [chemistry.mdma.ch]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amine Protection: Unveiling the Advantages of Cbz-Protected Homoglutamine over its Boc Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the broader field of medicinal chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. The choice between the Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups for the protection of amino functionalities, such as in the non-proteinogenic amino acid homoglutamine, can significantly impact reaction yields, purity profiles, and the feasibility of complex synthetic routes. This guide provides a comprehensive, data-supported comparison of Cbz- and Boc-protected homoglutamine, elucidating the strategic advantages of the Cbz group in specific synthetic contexts.
The Orthogonality Principle: A Foundation of Modern Synthesis
The fundamental distinction between the Cbz and Boc protecting groups lies in their cleavage conditions, which establishes their orthogonal relationship in multi-step synthesis.[1][2] Orthogonality refers to the ability to deprotect one functional group without affecting others present in the molecule.[1] The Boc group is characteristically acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Cbz group is cleaved under neutral conditions via catalytic hydrogenolysis.[1] This orthogonality is a cornerstone of complex molecular construction, enabling selective deprotection strategies.[1][2]
Comparative Analysis of Cbz- and Boc-Protected Homoglutamine
| Feature | Cbz-Protected Homoglutamine | Boc-Protected Homoglutamine |
| Structure | Benzyloxycarbonyl moiety attached to the amine. | tert-Butoxycarbonyl moiety attached to the amine. |
| Cleavage Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1] | Acid-labile (e.g., TFA, HCl).[1] |
| Stability | Stable to both acidic and basic conditions.[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Key Advantage | Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[1] | Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[1] |
| Potential Side Reactions | Incomplete cleavage or side reactions with sulfur-containing amino acids.[1] | Alkylation of nucleophilic residues by the tert-butyl cation; dehydration of the side-chain amide.[1] |
The Cbz Advantage in Homoglutamine Chemistry: Mitigating Side Reactions
A significant challenge in the synthesis of peptides containing glutamine and its homologs, like homoglutamine, is the potential for dehydration of the side-chain amide during the coupling step. This side reaction can lead to the formation of a nitrile impurity, which is often difficult to separate from the desired product.
While direct comparative studies on homoglutamine are limited, research on N-benzyloxycarbonyl-l-homoglutamine has indicated that there is only a minor tendency for the dehydration of the δ-carboxamide group during activation and coupling. This suggests that the Cbz group may offer a degree of protection against this unwanted side reaction.
Conversely, the strong acidic conditions required for Boc deprotection generate a reactive tert-butyl cation.[1] This carbocation can lead to the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine. While homoglutamine itself does not possess a highly nucleophilic side chain, in the context of a larger peptide, the presence of these other sensitive residues necessitates the use of scavengers during Boc deprotection. The Cbz deprotection via hydrogenolysis, being a neutral process, circumvents the generation of such reactive electrophiles, leading to a cleaner deprotection profile.
Experimental Workflows and Mechanistic Insights
The distinct chemical pathways for the cleavage of Cbz and Boc protecting groups are central to understanding their respective advantages and limitations.
Deprotection of Cbz-Homoglutamine
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis. This mild and efficient method proceeds under neutral pH, making it compatible with acid- or base-sensitive functional groups.[3]
Caption: A generalized experimental workflow for the deprotection of a Cbz group.
Experimental Protocol: Catalytic Hydrogenolysis of Cbz-Homoglutamine
-
Dissolution: Dissolve Cbz-protected homoglutamine in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% of the substrate).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected homoglutamine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Deprotection of Boc-Homoglutamine
The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation. While effective, this mechanism necessitates careful consideration of potential side reactions.
Caption: A generalized experimental workflow for the deprotection of a Boc group.
Experimental Protocol: Acidic Cleavage of Boc-Homoglutamine
-
Dissolution: Dissolve Boc-protected homoglutamine in an appropriate solvent, such as dichloromethane (DCM).
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA), to the solution. A common ratio is 25-50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is usually accompanied by the evolution of isobutylene and carbon dioxide gas.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting deprotected homoglutamine is obtained as a TFA salt. It can be precipitated and washed with a non-polar solvent like diethyl ether to remove any organic-soluble scavengers or byproducts.
Strategic Application in Peptide Synthesis
The choice between Cbz- and Boc-protected homoglutamine is highly dependent on the overall synthetic strategy, particularly the choice between solution-phase and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: The robustness of the Cbz group to a wide range of reaction conditions makes it particularly well-suited for solution-phase synthesis, where multiple purification steps may be required.[4]
-
Solid-Phase Peptide Synthesis (SPPS): The Boc group has been a cornerstone of SPPS, with well-established protocols.[5] However, the repetitive acid treatments for Boc removal can be detrimental to sensitive peptide sequences.
The orthogonality of the Cbz group to both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups allows for sophisticated synthetic strategies. For instance, a Cbz-protected homoglutamine could be incorporated into a peptide chain where other residues are protected with Boc or Fmoc, allowing for selective deprotection and modification at different stages of the synthesis.
Conclusion: A Case for Cbz-Protected Homoglutamine
While both Cbz and Boc are invaluable tools in the synthetic chemist's arsenal, the Cbz protecting group offers distinct advantages for the incorporation of homoglutamine, particularly in scenarios where side-chain integrity and the avoidance of harsh acidic conditions are paramount. The stability of the Cbz group and the mild, neutral conditions of its removal by hydrogenolysis can lead to higher purity and yield of the final peptide product. The potential for the Cbz group to mitigate side-chain amide dehydration in homoglutamine further strengthens the case for its use. Ultimately, the selection of the protecting group should be a carefully considered decision based on the specific requirements of the synthetic target and the overall strategic plan.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Liberek, B., & Kasprzykowska, R. (2009). Homoglutamine and the dehydration of the side chain carboxamide group during activation and coupling. Semantic Scholar. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-beta-Homoglutamine. National Center for Biotechnology Information. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Evaluation of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
In the exacting world of peptide synthesis and drug development, the quality of your starting materials is paramount. Even seemingly minor impurities in protected amino acids can lead to significant downstream consequences, including failed syntheses, difficult purifications, and ambiguous biological data. This guide provides a comprehensive framework for the spectroscopic comparison of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine (Cbz-HGlu(Cbz)-OH) from different suppliers.
While direct supplier data is often found on lot-specific Certificates of Analysis (CofA), this guide will equip you with the foundational knowledge to interpret such data, or to generate your own for incoming quality control. We will delve into the expected spectroscopic signatures of this molecule and discuss how to identify potential discrepancies.
The Critical Role of Orthogonal Spectroscopic Analysis
Relying on a single analytical technique for quality assessment is a risky proposition. A comprehensive evaluation hinges on the use of multiple, orthogonal methods. For a molecule like Cbz-HGlu(Cbz)-OH, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust picture of its identity, purity, and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is a crucial analytical tool in pharmaceutical research and development, capable of providing detailed information on the structure of synthesized materials.[1]
Visualizing the Analytical Workflow
A systematic approach is crucial for evaluating and comparing materials from different sources. The following workflow outlines the key steps in the spectroscopic analysis and qualification of a new batch of this compound.
Caption: Workflow for Spectroscopic Comparison and Supplier Qualification.
Expected Spectroscopic Data for this compound
The foundational step in our comparison is to understand the expected spectroscopic fingerprint of the molecule. With a molecular formula of C₂₂H₂₄N₂O₇ and a molecular weight of 428.44 g/mol , we can predict the key features.[2]
Table 1: Predicted ¹H NMR Data (in CDCl₃, ~400-500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | m | 10H | Ar-H (Cbz x 2) | Aromatic protons of the two benzyl groups. |
| ~5.7-5.9 | d | 1H | NH (α-amino) | Amide proton coupled to the α-proton. |
| ~5.12 | s | 4H | CH ₂ (Cbz x 2) | Methylene protons of the two benzyl groups. |
| ~5.0-5.2 | t | 1H | NH (δ-amide) | Amide proton coupled to the adjacent CH₂. |
| ~4.3-4.5 | m | 1H | α-CH | Chiral center proton, coupled to NH and β-CH₂. |
| ~2.2-2.4 | m | 2H | γ-CH ₂ | Methylene group adjacent to the side-chain amide. |
| ~1.9-2.1 | m | 2H | β-CH ₂ | Methylene group adjacent to the α-carbon. |
| ~10.0-12.0 | br s | 1H | COOH | Carboxylic acid proton, often broad and may exchange. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, ~100-125 MHz)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~174-176 | C =O (Carboxylic Acid) | Carbonyl of the carboxylic acid. |
| ~172-174 | C =O (Side-chain Amide) | Carbonyl of the homoglutamine side-chain. |
| ~156-157 | C =O (Cbz x 2) | Carbonyls of the two carbamate protecting groups. |
| ~136 | Ar-C (Quaternary, Cbz x 2) | Quaternary aromatic carbons attached to the CH₂O group. |
| ~128.5 | Ar-C H (Cbz x 2) | Aromatic carbons. |
| ~128.1 | Ar-C H (Cbz x 2) | Aromatic carbons. |
| ~128.0 | Ar-C H (Cbz x 2) | Aromatic carbons. |
| ~67 | C H₂ (Cbz x 2) | Methylene carbons of the two benzyl groups. |
| ~53-55 | α-C H | Chiral α-carbon. |
| ~32 | γ-C H₂ | Methylene carbon adjacent to the side-chain amide. |
| ~30 | β-C H₂ | Methylene carbon adjacent to the α-carbon. |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Value | Assignment |
| IR (cm⁻¹) | ~3300 (br) | O-H stretch (Carboxylic Acid), N-H stretch (Amides) |
| ~3050 | C-H stretch (Aromatic) | |
| ~2950 | C-H stretch (Aliphatic) | |
| ~1710-1740 | C=O stretch (Carboxylic Acid, Cbz Carbonyls) | |
| ~1650 | C=O stretch (Amide I) | |
| ~1530 | N-H bend (Amide II) | |
| MS (ESI-) | m/z 427.15 [M-H]⁻ | Deprotonated molecular ion. |
| MS (ESI+) | m/z 429.17 [M+H]⁺ | Protonated molecular ion. |
| m/z 451.15 [M+Na]⁺ | Sodium adduct. |
Experimental Protocols
To ensure a fair comparison, it is crucial to acquire data under identical conditions for all samples.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[3] For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the spectra using appropriate software. Apply a baseline correction and phase correction. For ¹H NMR, calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: Integrate the peaks in the ¹H NMR spectrum. Compare chemical shifts, multiplicities, and coupling constants to the expected values.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key functional group frequencies and compare them to the expected values. Look for any unexpected peaks that might indicate impurities.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes.
-
Analysis: Identify the molecular ion peak and any common adducts. Compare the measured m/z to the theoretical value.
Interpreting the Data: A Comparative Analysis
When comparing data from different suppliers, focus on the following aspects:
-
¹H NMR:
-
Chemical Shifts: Are the shifts consistent with the expected structure? Minor variations (<0.05 ppm) are acceptable, but significant deviations could indicate a different compound or a different salt form.
-
Integration: Do the integral values correspond to the correct proton count for each signal? Discrepancies here are a red flag for impurities. For instance, a lower-than-expected integration for the aromatic protons might suggest incomplete benzylation.
-
Impurities: Look for small, unassigned peaks. Common impurities in protected amino acids include residual solvents (e.g., ethyl acetate, dichloromethane), free amino acids, or diastereomers.[4] The presence of D-enantiomers is another critical factor to consider, though standard NMR may not distinguish them without chiral resolving agents.
-
-
¹³C NMR:
-
Peak Count: Does the spectrum show the expected number of carbon signals? The presence of extra peaks indicates impurities.
-
Chemical Shifts: Are the carbonyl and aliphatic carbons in the expected regions?
-
-
IR Spectroscopy:
-
Presence of Key Bands: Confirm the presence of the broad O-H/N-H, C=O, and N-H bend absorptions.
-
Absence of Unexpected Bands: The absence of peaks corresponding to, for example, a free primary amine (~3400-3500 cm⁻¹, two bands) is important.
-
-
Mass Spectrometry:
-
Molecular Ion: The presence of the correct molecular ion is the primary confirmation of identity.
-
Fragmentation: While not the focus of this guide, fragmentation patterns can provide further structural confirmation.
-
Conclusion
A thorough spectroscopic comparison is an indispensable part of the quality control process for critical reagents like this compound. By systematically acquiring and analyzing NMR, IR, and MS data, researchers can confidently assess the identity and purity of materials from different suppliers. This rigorous approach not only ensures the reliability of experimental outcomes but also upholds the principles of scientific integrity. Always request lot-specific CofAs from your suppliers and, when in doubt, perform your own in-house analysis using the principles outlined in this guide.
References
-
Moravek, J. Applications of NMR in Pharmaceutical Analysis. Vertex Technics. [Link]
-
Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557–616. [Link]
-
European Pharmacopoeia. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
Slideshare. (2018). NMR spectroscopy (Pharmaceutical analysis). [Link]
-
Hübschmann, H. J., & Riemer, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068. [Link]
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- 2. scbt.com [scbt.com]
- 3. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid | C39H34N2O5 | CID 10919157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | C13H16N2O5 | CID 75855 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing L-Homoglutamine Synthesized via N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
Introduction: The Subtle Power of a Single Methylene Group
In the landscape of peptide drug discovery, the quest for enhanced therapeutic properties—improved stability, greater potency, and refined specificity—has driven researchers beyond the canonical 20 amino acids.[1][2] The incorporation of non-natural amino acids is a cornerstone of modern peptide chemistry, offering a powerful tool to modulate the structure and function of bioactive peptides.[3][4] Among these, L-homoglutamine (hGln), a simple homolog of L-glutamine with an additional methylene group in its side chain, presents a subtle yet profound modification. This extension can alter peptide conformation, enzymatic stability, and receptor interactions, making it a compelling candidate for peptide optimization.
However, the effective incorporation of hGln into a growing peptide chain is not trivial. It necessitates a robust synthetic strategy, centered on the meticulous use of protecting groups. This guide provides an in-depth analysis of synthesizing L-homoglutamine-containing peptides using a specific, classically-rooted precursor: N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine . We will dissect this synthetic methodology, compare it with contemporary alternatives, and provide a comprehensive framework for evaluating the resultant biological activities of the modified peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage non-natural amino acids to engineer next-generation peptide therapeutics.
Section 1: The Synthetic Keystone: this compound
The successful synthesis of a target peptide hinges on preventing unwanted side reactions. This is achieved by "protecting" reactive functional groups. For L-homoglutamine, both the alpha-amino group (Nα) and the side-chain amide must be protected before it can be used as a building block. The benzyloxycarbonyl (Cbz or Z) group is a venerable and effective protecting group, removed under specific conditions that can be orthogonal to other protecting groups used in a synthetic scheme.[5]
The choice to protect both the α-amino and side-chain amide with Cbz groups yields the this compound precursor. This strategy ensures the side-chain amide remains inert during peptide coupling, preventing branching or undesired acylation.
Caption: Structure of the N2,N6-Bis(Cbz)-L-homoglutamine precursor.
Experimental Protocol: Peptide Synthesis via SPPS
The most common and efficient method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS).[6] The following protocol outlines the incorporation of an Nα-Fmoc-protected L-homoglutamine (with a Cbz-protected side chain) into a peptide sequence using a manual or automated synthesizer. This assumes a standard Fmoc/tBu strategy.[7]
Workflow for Incorporating Fmoc-L-hGln(Cbz)-OH:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for L-homoglutamine.
Detailed Steps:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) with the preceding amino acid already attached and its Nα-Fmoc group removed.
-
Coupling:
-
Dissolve Fmoc-L-hGln(Cbz)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in N,N-Dimethylformamide (DMF).
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours. Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
-
Final Washing: Wash the resin again with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.
-
Cleavage and Side-Chain Deprotection: After the full peptide is assembled, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). Crucially, the Cbz group is stable to TFA. [8] It requires a separate deprotection step.
-
Cbz Group Removal:
-
After TFA cleavage and purification, the Cbz group can be removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or strong acidolysis (e.g., HBr in acetic acid).[5] The choice depends on the peptide's overall composition, as these conditions can affect other residues like Met or Cys.
-
Section 2: Comparative Analysis of Synthetic Strategies
The N2,N6-Bis(Cbz) approach is robust but represents a more traditional methodology. Modern SPPS often favors protecting groups that can be removed simultaneously with cleavage from the resin for process simplicity.
| Feature | Strategy 1: Fmoc-hGln(Cbz)-OH | Strategy 2: Fmoc-hGln(Trt)-OH | Causality & Rationale |
| Side-Chain Protection | Benzyloxycarbonyl (Cbz) | Trityl (Trt) | The Trt group is bulky and highly acid-labile, designed for compatibility with standard Fmoc/tBu cleavage conditions. The Cbz group is more resilient, requiring orthogonal deprotection. |
| Cleavage/Deprotection | Step 1: TFA cocktail (cleaves from resin, removes tBu groups).Step 2: Catalytic hydrogenation (removes Cbz). | Single Step: TFA cocktail (simultaneously cleaves from resin and removes Trt/tBu groups). | Strategy 2 offers superior process efficiency, which is critical for high-throughput synthesis and manufacturing. Strategy 1 provides an orthogonal handle, which can be useful for selective on-peptide modifications post-synthesis. |
| Compatibility | Hydrogenation can reduce Met or poison the catalyst. Strong acids are harsh. | Fully compatible with standard Fmoc/tBu chemistry and most amino acids. | The choice of protecting group is dictated by the final peptide sequence. If sensitive residues are present, a milder, single-step deprotection (Strategy 2) is highly preferable. |
| Overall Yield & Purity | Potential for yield loss during the second deprotection and purification step. | Generally higher overall yield due to fewer processing steps. | Each additional chemical manipulation and purification step introduces the risk of material loss and side-product formation. |
Section 3: A Guide to Comparing Biological Activities
The introduction of L-homoglutamine can impact a peptide's biological profile in several key areas. A rigorous comparison with its native L-glutamine counterpart is essential to understand its therapeutic potential. Below are standardized protocols to guide this evaluation.
Enzymatic Stability (Proteolysis Resistance)
Rationale: The extended side chain of hGln can create steric hindrance at the peptide backbone, potentially shielding it from recognition and cleavage by proteases in serum or tissues. This can dramatically increase the peptide's in vivo half-life.[9][10]
Experimental Protocol: Serum Stability Assay
-
Preparation: Prepare stock solutions (1 mg/mL) of both the L-Gln (control) and L-hGln (test) peptides in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Add 10 µL of each peptide stock to 90 µL of fresh human serum. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take a 20 µL aliquot of the mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% Trichloroacetic Acid (TCA) to precipitate serum proteins.
-
Analysis: Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant, containing the remaining intact peptide, by RP-HPLC.
-
Quantification: Calculate the percentage of intact peptide remaining at each time point relative to T=0. Plot the data to determine the half-life (t₁/₂) of each peptide.
Example Data Presentation:
| Peptide | Half-Life (t₁/₂) in Human Serum (hours) |
| Control Peptide (with L-Gln) | 2.5 |
| Test Peptide (with L-hGln) | 9.8 |
Receptor Binding Affinity
Rationale: If the peptide's mechanism of action involves binding to a receptor or protein, the altered side-chain length of hGln could enhance or diminish this interaction. The increased flexibility and length might allow the side chain to access deeper pockets or form new hydrogen bonds, altering the binding kinetics and affinity (Kd).[11][12]
Caption: Hypothetical impact of hGln on receptor binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the target receptor/protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the control (L-Gln) and test (L-hGln) peptides in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the peptide solutions over the sensor chip surface at a constant flow rate. Measure the association (kₐ) during injection and the dissociation (kₔ) during the buffer wash phase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).
Example Data Presentation:
| Peptide | kₐ (1/Ms) | kₔ (1/s) | Kd (nM) |
| Control Peptide (L-Gln) | 1.2 x 10⁵ | 5.4 x 10⁻³ | 45 |
| Test Peptide (L-hGln) | 2.5 x 10⁵ | 2.0 x 10⁻³ | 8 |
Antimicrobial Activity
Rationale: For antimicrobial peptides (AMPs), activity is often linked to properties like amphipathicity and the ability to disrupt bacterial membranes.[13][14] Modifying a key residue with L-homoglutamine can alter the peptide's overall hydrophobicity and helical structure, potentially enhancing its lytic activity against pathogens.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare serial two-fold dilutions of the control and test peptides in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Example Data Presentation:
| Peptide | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus |
| Control Peptide (L-Gln) | 64 | 32 |
| Test Peptide (L-hGln) | 16 | 8 |
Conclusion
The synthesis of peptides containing L-homoglutamine via an N2,N6-Bis(benzyloxycarbonyl)-protected precursor is a chemically sound, albeit multi-step, process. While modern, single-step deprotection strategies using acid-labile side-chain protecting groups offer greater efficiency, the Cbz-based method provides an orthogonal approach that can be valuable in specific synthetic contexts.
The true value of incorporating L-homoglutamine lies in its potential to favorably modulate biological activity. As demonstrated by the outlined experimental frameworks, this single-carbon extension can lead to significant improvements in enzymatic stability, receptor binding affinity, and antimicrobial potency. By systematically synthesizing and evaluating these analogs, researchers can unlock new avenues for developing more robust and effective peptide-based therapeutics. This guide serves as a foundational tool for navigating both the synthesis and the critical biological comparisons necessary to advance these promising molecules from the bench to the clinic.
References
-
MDPI. (n.d.). Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. [Link]
-
Maastricht University. (n.d.). Alternative Peptide Synthesis Technologies. [Link]
-
Royal Society of Chemistry. (2004). The synthesis of peptides and proteins containing non-natural amino acids. [Link]
-
ResearchGate. (2004). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
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MDPI. (n.d.). Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo. [Link]
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PubMed. (1990). Solid-phase Synthesis of Peptides With C-terminal Asparagine or Glutamine. An Effective, Mild Procedure Based on N Alpha-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Side-Chain Anchoring to a Tris(alkoxy)benzylamide (PAL) Handle. [Link]
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MDPI. (n.d.). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. [Link]
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MDPI. (n.d.). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. [Link]
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MDPI. (n.d.). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. [Link]
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MDPI. (n.d.). A Comprehensive Overview of Antimicrobial Peptides: Broad-Spectrum Activity, Computational Approaches, and Applications. [Link]
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PubMed. (n.d.). Glutamine-derived peptides: Current progress and future directions. [Link]
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bioRxiv. (2020). Identification of glutamine synthetase as a novel contryphan-Bt binding protein. [Link]
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PubMed. (n.d.). Improved methods for predicting peptide binding affinity to MHC class II molecules. [Link]
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PubMed. (1999). Quantification of glutamine in proteins and peptides using enzymatic hydrolysis and reverse-phase high-performance liquid chromatography. [Link]
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PubMed. (2011). Kinetically controlled enzymatic synthesis of dipeptide precursor of L-alanyl-L-glutamine. [Link]
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MDPI. (2024). Effects of Alanyl-Glutamine Dipeptide Supplementation on Growth Performance, Nutrient Digestibility, Digestive Enzyme Activity, Immunity, and Antioxidant Status in Growing Laying Hens. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experimental phase to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine (CAS 88462-80-0). By moving beyond a mere product focus, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a deep trust in our commitment to your research and safety.
The following procedures are based on a synthesis of information from safety data sheets for structurally similar compounds, general laboratory safety protocols, and regulatory guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Due to the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling and disposal is strongly recommended.
Hazard Assessment and Characterization
The first and most critical step in proper disposal is understanding the potential hazards associated with this compound. Based on its structure and data from similar N-benzyloxycarbonyl-protected amino acids, the following assessment can be made:
-
Physical State: Off-white to light beige powder or solid flakes.
-
Reactivity: The compound is expected to be stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents. Thermal decomposition may lead to the release of irritating gases and vapors, including oxides of carbon and nitrogen.[2]
-
Environmental Hazards: The environmental impact of this specific compound has not been extensively studied. Therefore, it is crucial to prevent its release into the environment.
Hazardous Waste Determination
According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4][5][6][7]
Based on available information for similar compounds, this compound is not expected to be a characteristic hazardous waste .
-
Ignitability: It is a solid with a high melting point and is not expected to be ignitable.
-
Reactivity: It is not known to be unstable or reactive with water.
-
Toxicity: Without specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), it cannot be definitively classified as a toxic hazardous waste.
However, it is the responsibility of the waste generator to make a final hazardous waste determination.[3][8][9] If there is any uncertainty, the waste should be treated as hazardous.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its waste.[10][11][12][13][14]
| PPE Component | Specifications | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. A NIOSH-approved N95 respirator should be used if generating dust or handling large quantities. | Minimizes the risk of inhaling fine particles. |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are fundamental to laboratory safety and regulatory compliance.[15][16][17][18][19]
Waste Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Segregation and Storage Procedure:
-
Waste Container: Designate a specific, durable, and leak-proof container for solid this compound waste. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste" (as a conservative measure)
-
The full chemical name: "this compound"
-
CAS Number: "88462-80-0"
-
The date accumulation started.
-
An indication of the hazards (e.g., "Handle with Care," "Avoid Inhalation").
-
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[19] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from incompatible chemicals.
-
In a well-ventilated area.
-
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in the same designated solid waste container.
Spill Cleanup Procedures
Accidental spills should be handled promptly and safely. The appropriate response depends on the size of the spill.[2][20][21][22][23]
Minor Spill (less than 1 gram)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment (see Section 2).
-
Containment: If it is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.
-
Cleanup: Carefully sweep the solid material or wipe the contained spill with absorbent pads. Work from the outside of the spill inward.
-
Disposal: Place all cleanup materials into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
Major Spill (more than 1 gram or if you feel uncomfortable)
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Inform your supervisor and other laboratory personnel.
-
Isolate the Area: Close the doors to the laboratory to contain any potential dust or vapors.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for assistance. Provide them with the name of the chemical, the approximate amount spilled, and the location.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinse: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.
-
Deface Label: Completely deface or remove the original label from the empty container.
-
Dispose of Container: Dispose of the clean, defaced container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Final Disposal Pathway
All collected waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
Request Pickup: Follow your institution's procedures to request a pickup of the full and sealed hazardous waste container by the EHS department.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, likely incineration.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the broader community.
References
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Preparing for Emergency Chemical Spills. Environment, Health & Safety - The University of Texas at Austin. Available at: [Link]
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PPE for Handling Chemicals. Hazclear. Available at: [Link]
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8 Steps to Handling a Lab Chemical Spill. ZAGENO. Available at: [Link]
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Emergency Response Guide for Laboratories. Carnegie Mellon University. Available at: [Link]
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Laboratory emergency response procedures. The University of Western Australia. Available at: [Link]
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Laboratory Waste Management Guidelines. WASH in Health Care Facilities. Available at: [Link]
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EMERGENCY RESPONSE PROTOCOLS Chemical Spill Minor Major. Harper College. Available at: [Link]
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Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. Available at: [Link]
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4 Questions to Make a Hazardous Waste Determination. Arcwood Environmental. Available at: [Link]
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How To Make a Hazardous Waste Determination. Hazardous Waste Experts. Available at: [Link]
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A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. Available at: [Link]
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The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry. Available at: [Link]
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Learn the Basics of Hazardous Waste. US Environmental Protection Agency. Available at: [Link]
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Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation. LinkedIn. Available at: [Link]
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PPE for Handling Hazardous Waste. SUNLINE. Available at: [Link]
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Introduction to Hazardous Waste Identification. US Environmental Protection Agency. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available at: [Link]
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Personal Protective Equipment. US Environmental Protection Agency. Available at: [Link]
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Safe Laboratory Waste Disposal Practices. Environmental Marketing Services. Available at: [Link]
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Laboratory Waste Management Guidelines. University of Pennsylvania. Available at: [Link]
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Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. National Institutes of Health. Available at: [Link]
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Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. National Institutes of Health. Available at: [Link]
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The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Royal Society of Chemistry. Available at: [Link]
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The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Scilit. Available at: [Link]
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4 Characteristics of Hazardous Waste for Completing Your Waste Profile. Medical-Waste-Solutions.com. Available at: [Link]
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Defining Hazardous Waste. California Department of Toxic Substances Control. Available at: [Link]
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Waste Characterization. US Environmental Protection Agency. Available at: [Link]
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Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health. Available at: [Link]
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Benzyl Carbamate. ResearchGate. Available at: [Link]
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2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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L-Glutamine, N2-[(phenylmethoxy)carbonyl]-. PubChem. Available at: [Link]
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epsilon-(Benzyloxycarbonyl)-L-lysine. PubChem. Available at: [Link]
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Navigating the Safe Handling of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, a key building block in peptide synthesis and related research.
Core Safety Directives and Hazard Assessment
Based on available data for similar benzyloxycarbonyl-protected amino acids, this compound is not classified as a hazardous substance. However, as with any chemical reagent, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Physical and Chemical Properties:
| Property | Information |
| Physical State | Solid, powder. |
| Appearance | White to off-white. |
| Odor | Odorless. |
Potential Hazards:
Although not classified as hazardous, the primary routes of potential exposure are inhalation of dust particles, and direct contact with the skin and eyes. Thermal decomposition may lead to the release of irritating gases and vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical for the safe handling of any chemical. The following PPE is recommended when working with this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from accidental splashes or airborne dust. |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be used. | Minimizes the risk of inhaling fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound ensures a safe and efficient workflow.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Refrigeration is often recommended for long-term stability.
Handling and Use:
The causality behind these steps is to minimize exposure and prevent contamination.
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to avoid the generation and inhalation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Take precautionary measures to prevent contact with skin and eyes.
-
Spill Management: In the event of a spill, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.
Disposal Plan:
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: Unused this compound should be disposed of as chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the contents and container in accordance with local, regional, and national regulations. It is recommended to use an approved waste disposal plant. Do not empty into drains.
Emergency Procedures: A Rapid Response Guide
In the event of an accidental exposure, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Workflow Diagram for Safe Handling
Caption: Interconnectivity of safety protocols for a secure laboratory environment.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific pursuits.
References
- Thermo Fisher Scientific. Safety Data Sheet - N(alpha)-Benzyloxycarbonyl-L-asparagine. (2009-11-17). This is a representative SDS for a similar compound and is used to infer safety precautions. A direct link is not available, but the information is consistent with general laboratory safety practices for such compounds.
Sources
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
